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  • Product: 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide
  • CAS: 795287-63-7

Core Science & Biosynthesis

Foundational

Chemical Properties, Stability, and Application Profiling of 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Advanced Profiling of CAS 795287-63-7 Executive Summary & Structural Overview In modern synthetic chemistry and drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Advanced Profiling of CAS 795287-63-7

Executive Summary & Structural Overview

In modern synthetic chemistry and drug development, functionalized α -chloroamides serve as critical building blocks and targeted covalent modifiers. 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (CAS 795287-63-7) is a highly specialized, bifunctional tertiary aliphatic amide.

Structurally, the molecule features an electrophilic α -chloroacetamide reactive center coupled to a dimethylcarbamoyl moiety via an N-methylated linker. The causality of its reactivity lies in its electronic distribution: the strong electron-withdrawing nature of the adjacent carbonyl group highly polarizes the C–Cl bond. This induction significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the α -carbon, making it an exceptionally efficient and chemoselective alkylating agent for nucleophilic substitution (S N​ 2) reactions.

Physicochemical Properties & Molecular Dynamics

Understanding the physicochemical baseline of this compound is essential for predicting its solubility, partition coefficients, and behavior in biological or aqueous systems. The absence of hydrogen bond donors, combined with multiple hydrogen bond acceptors, dictates its moderate polarity and excellent solubility in polar aprotic solvents (e.g., acetonitrile, DMF).

PropertyValue / Description
IUPAC / Chemical Name 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide
CAS Registry Number 795287-63-7
Molecular Formula C 7​ H 13​ ClN 2​ O 2​
Molecular Weight 192.64 g/mol
SMILES String O=C(N(CC(N(C)C)=O)C)CCl
Hydrogen Bond Donors 0 (All nitrogens are tertiary)
Hydrogen Bond Acceptors 4 (2 Carbonyl Oxygens, 2 Amide Nitrogens)
Rotatable Bonds 4
Reactive Center α -chloro aliphatic carbon
Chemical Stability & Degradation Kinetics

The stability of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide is heavily dependent on pH and temperature. As a Senior Application Scientist, I must emphasize that the α -chloroamide moiety is not unconditionally stable in aqueous media; its degradation follows predictable, mechanistically distinct pathways based on the environmental pH.

  • Base-Mediated Hydrolysis: Under alkaline conditions, the compound undergoes an intermolecular S N​ 2 reaction. The hydroxide ion (OH ) acts as a nucleophile, attacking the α -carbon and displacing the chloride leaving group. This yields a stable hydroxyacetamide derivative. The kinetics of this degradation pathway are highly dependent on temperature and pH, strictly following pseudo-first-order kinetics in buffered systems .

  • Acid-Mediated Hydrolysis: At low pH, the α -carbon is protected from nucleophilic attack, but the amide bonds become the weak link. Acid-catalyzed protonation of the carbonyl oxygen increases the electrophilicity of the amide carbon, leading to eventual C–N bond cleavage. However, the tertiary nature of both amides in this specific compound provides significant steric hindrance, drastically slowing the rate of acid hydrolysis compared to primary or secondary chloroacetamides .

Hydrolysis A 2-Chloro-N-[(dimethylcarbamoyl) methyl]-N-methylacetamide B Base-Mediated Hydrolysis (High pH, OH-) A->B C Acid-Mediated Hydrolysis (Low pH, H+) A->C D Intermolecular SN2 Reaction (Chloride Displacement) B->D E Amide Bond Cleavage (C-N Bond Rupture) C->E F Hydroxyacetamide Derivative (Stable Degradant) D->F G Carboxylic Acids & Amines (Fragmentation) E->G

Figure 1: pH-dependent degradation pathways of the alpha-chloroamide moiety.

Reactivity Profile & Synthetic Utility

In drug discovery, the α -chloroamide functional group is frequently utilized as a covalent "warhead" to target specific nucleophilic residues (e.g., cysteine thiols) on proteins, or as a highly efficient synthetic intermediate .

For CAS 795287-63-7, the primary synthetic utility is the appendage of the dimethylcarbamoylmethyl group to a pharmacophore. The transition state of the S N​ 2 reaction requires a backside attack by the incoming nucleophile. Because the primary α -carbon is relatively unhindered (attached only to a carbonyl, a chlorine, and hydrogens), the steric barrier is low. This allows for efficient, high-yield alkylation of amines, thiols, and phenols under mild basic conditions, preventing the thermal degradation of sensitive API intermediates.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale.

Protocol 1: Forced Degradation & Stability Indicating Assay (HPLC-UV)

Objective: To determine the kinetic stability and map the degradation pathways under hydrolytic stress.

  • Phase 1 - Sample & Buffer Preparation: Dissolve the compound in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL. Prepare three aqueous buffers: pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate buffer), and pH 10.0 (Borate buffer). Rationale: Acetonitrile ensures complete solubility, while the diverse pH range isolates acid- vs. base-catalyzed mechanisms.

  • Phase 2 - Stress Induction: Dilute the stock 1:10 into each buffer. Incubate the solutions in sealed amber vials at 60°C for 48 hours. Rationale: Amber vials prevent confounding photolytic degradation; 60°C accelerates the kinetic rate to observable timeframes.

  • Phase 3 - Quenching & Analysis: At predetermined time points (0, 12, 24, 48 h), extract 100 µL aliquots and immediately quench the reaction by neutralizing the pH and diluting with cold mobile phase. Inject onto a C18 RP-HPLC column (monitoring at 210 nm).

  • Validation: The assay is self-validating if the mass balance is maintained (the decrease in the parent peak area perfectly correlates with the proportional increase in the hydroxyacetamide degradant peak area).

Protocol 2: Standardized Nucleophilic Substitution (Alkylation of a Model Amine)

Objective: To utilize the compound as a chemoselective alkylating agent for a secondary amine API intermediate.

  • Phase 1 - Reaction Assembly: In a flame-dried round-bottom flask, combine 1.0 eq of the target secondary amine and 1.2 eq of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide in anhydrous acetonitrile (0.2 M). Rationale: Anhydrous conditions are critical to prevent competitive base-mediated hydrolysis of the α -chloroamide by water.

  • Phase 2 - Base Addition & Activation: Add 2.0 eq of finely powdered, anhydrous potassium carbonate (K 2​ CO 3​ ). Stir the suspension and heat to 60°C under a nitrogen atmosphere for 4-6 hours. Rationale: K 2​ CO 3​ acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, driving the reaction forward without being strong enough to hydrolyze the starting material.

  • Phase 3 - Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

SN2Workflow Step1 1. Reagent Mixing Substrate + Amine + K2CO3 in Anhydrous MeCN Step2 2. Thermal Activation Stir at 60°C under N2 (Overcomes Activation Energy) Step1->Step2 Step3 3. SN2 Transition State Nucleophile Backside Attack & Chloride Departure Step2->Step3 Step4 4. Workup & Isolation Filtration, Evaporation & Chromatography Step3->Step4 Step5 5. Purified Alkylated API (Target Compound) Step4->Step5

Figure 2: Standardized workflow for nucleophilic substitution (SN2) alkylation.

References
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology (ACS Publications).[Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology (ACS Publications).[Link]

  • Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1. NCBI Bookshelf (NIH).[Link]

Exploratory

Synthesis Pathways and Applications of 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide Derivatives in Covalent Drug Discovery

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery, moving away from purely reversible binders to rationally designed electrophiles[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery, moving away from purely reversible binders to rationally designed electrophiles[1][2]. Among the most privileged electrophilic warheads are α -haloacetamides, which undergo highly specific SN​2 displacement reactions with nucleophilic cysteine residues[3][4].

This technical whitepaper provides an in-depth analysis of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (CAS 795287-63-7) [5]. As a highly versatile, polar electrophilic fragment, this scaffold serves a dual purpose: its chloroacetamide moiety acts as a tunable covalent warhead, while the sarcosine dimethylamide tail mimics a peptide backbone, enhancing aqueous solubility and providing critical hydrogen-bonding interactions within target protein pockets.

Mechanistic Rationale: The Chloroacetamide Advantage

Historically, acrylamides have dominated the covalent kinase inhibitor landscape (e.g., afatinib, osimertinib)[6][7]. However, chloroacetamides offer distinct kinetic advantages for fragment-based drug discovery (FBDD). They exhibit rapid, irreversible reactivity with thiols under physiological conditions, making them ideal for screening against shallow or challenging binding pockets[8][9].

The specific incorporation of the N-[(dimethylcarbamoyl)methyl]-N-methyl substitution provides three distinct physicochemical advantages:

  • LogP Modulation: The highly polar amide bonds lower the lipophilicity of the fragment, reducing non-specific hydrophobic binding and improving the signal-to-noise ratio in chemoproteomic screens[9].

  • Pre-organization: The tertiary amides restrict the conformational flexibility of the linker, pre-organizing the warhead for optimal trajectory into the cysteine thiol[1].

  • Hydrogen Bonding: The carbonyl oxygens act as potent hydrogen bond acceptors, mimicking peptide substrates in protease or ligase active sites.

Retrosynthetic Strategy

To establish a robust and scalable synthesis, we must disconnect the target molecule into commercially available, stable precursors. The most logical disconnection targets the two amide bonds.

  • Disconnection 1 (N-Acylation): Cleavage of the chloroacetyl group reveals the key intermediate, sarcosine dimethylamide.

  • Disconnection 2 (Amidation): Cleavage of the dimethylamide bond traces back to N-Boc-sarcosine and dimethylamine.

Retrosynthesis Target 2-Chloro-N-[(dimethylcarbamoyl)methyl] -N-methylacetamide Intermediate Sarcosine Dimethylamide Target->Intermediate N-Acylation Disconnection Reagent Chloroacetyl Chloride Target->Reagent SM1 N-Boc-Sarcosine Intermediate->SM1 Amide Disconnection SM2 Dimethylamine Intermediate->SM2

Caption: Retrosynthetic analysis of the target chloroacetamide scaffold.

Detailed Synthetic Methodologies

While direct alkylation of sarcosine with chloroacetamide derivatives is theoretically possible (Path B), it often leads to over-alkylation and complex purification profiles. Therefore, Path A (The Protected Sarcosine Route) is the industry standard for generating high-purity derivatives suitable for biological screening[3].

Path A: The Protected Sarcosine Route (Recommended)

This pathway utilizes N-Boc protection to ensure strict chemoselectivity.

  • Amide Coupling: N-Boc-sarcosine is coupled with dimethylamine. HATU is selected over EDC/HOBt due to its superior kinetics in forming sterically hindered tertiary amides.

  • Deprotection: Acidic cleavage of the Boc group yields the secondary amine.

  • Electrophilic Acylation: The amine is reacted with chloroacetyl chloride at low temperatures to prevent ketene formation and subsequent degradation.

Workflow Step1 1. Amidation N-Boc-Sarcosine + HN(CH3)2 HATU, DIPEA, DMF, RT Step2 2. Deprotection TFA / DCM (1:1), RT Yields Sarcosine Dimethylamide TFA salt Step1->Step2 Step3 3. N-Acylation Intermediate + Chloroacetyl Chloride Et3N, DCM, 0°C to RT Step2->Step3 Step4 4. Purification Flash Chromatography (EtOAc/Hexanes) Step3->Step4 Product Purified Target Compound (>95% Purity by HPLC) Step4->Product

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) that validate the success of each chemical transformation before proceeding.

Step 1: Synthesis of N-Boc-Sarcosine Dimethylamide
  • Causality: DIPEA is utilized as a non-nucleophilic base to maintain the basicity required for dimethylamine nucleophilicity without competing for the activated ester. DMF is chosen as the solvent to fully solubilize the polar intermediates.

  • Procedure:

    • Dissolve N-Boc-sarcosine (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) dropwise at room temperature and stir for 15 minutes to pre-activate the acid.

    • Add dimethylamine hydrochloride (1.5 eq) in one portion. Stir for 4 hours at room temperature.

  • Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS. The reaction is complete when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the starting material and the appearance of the product mass [M+H]+=217.1 .

  • Workup: Dilute with EtOAc, wash heavily with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na2​SO4​ and concentrate.

Step 2: Boc-Deprotection
  • Causality: A 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) provides the optimal dielectric constant for rapid carbamate cleavage while preventing the formation of side products.

  • Procedure:

    • Dissolve the crude intermediate in DCM (0.5 M).

    • Add an equal volume of TFA dropwise at 0 °C.

    • Warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): TLC (10% MeOH in DCM, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a dark purple spot (secondary amine) indicates completion.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding sarcosine dimethylamide TFA salt.

Step 3: N-Acylation with Chloroacetyl Chloride
  • Causality: The reaction must be initiated at 0 °C. Chloroacetyl chloride is highly reactive; elevated temperatures can lead to the formation of ketene intermediates, resulting in dark, intractable degradation products. Triethylamine ( Et3​N ) is required in excess to neutralize both the TFA salt from Step 2 and the HCl byproduct generated during acylation.

  • Procedure:

    • Suspend the TFA salt (1.0 eq) in anhydrous DCM (0.2 M). Add Et3​N (4.0 eq) and cool to 0 °C under N2​ .

    • Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

    • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation (IPC): LC-MS analysis. Look for the target mass [M+H]+=193.1 with the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • Workup & Purification: Quench with saturated NaHCO3​ . Extract with DCM. Purify via silica gel flash chromatography (gradient: 50% to 100% EtOAc in Hexanes).

Quantitative Data: Reaction Optimization

The acylation step (Step 3) is the most sensitive to condition changes. The table below summarizes the optimization of this critical step to maximize yield and purity.

Table 1: Optimization of N-Acylation Conditions (Step 3)

SolventBaseTemperature ProfileYield (%)Purity (HPLC)Mechanistic Observation
DCM Et3​N 0 °C to RT 85% >98% Optimal kinetics; cleanly affords target.
THFDIPEA0 °C to RT78%95%Slower reaction rate; minor impurities.
DMF K2​CO3​ RT45%80%High exotherm; significant ketene degradation.
DCM Et3​N RT (No cooling)55%82%Rapid exotherm led to dimerization side-products.

Applications in Covalent Drug Discovery

Once synthesized, 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide serves as a highly modular building block.

In "electrophile-first" screening campaigns, this compound is incubated directly with target proteins or cellular lysates. Techniques such as isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) are used to map the specific cysteine residues modified by the chloroacetamide warhead[6][8]. Because its reactivity is highly tuned (less reactive than highly electrophilic fluorosulfates, but more reactive than unactivated acrylamides), it provides an excellent balance between target engagement and off-target toxicity[1][4].

Furthermore, this scaffold can be used as an intermediate. The α -chloride can be displaced by complex amines or phenols via SN​2 to generate non-covalent libraries, making it a highly valuable precursor for the synthesis of peptidomimetics and PROTAC linkers[2][7].

References

  • Schaefer, D., & Cheng, X. (2023). "Recent Advances in Covalent Drug Discovery." Pharmaceuticals, 16(5), 663.[Link]

  • Grabrijan, K., et al. (2022). "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." European Journal of Medicinal Chemistry, 243, 114752.[Link]

  • Boike, L., et al. (2021). "Fragment-based covalent ligand discovery." RSC Chemical Biology, 2, 704-714.[Link]

  • Domainex. "Covalent Drug Discovery at Domainex: Curation of a covalent fragment library and fast follow-up via 'Direct to Biology'." Domainex Resources.[Link]

  • Zhao, Z., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Signal Transduction and Targeted Therapy, PMC9315510.[Link]

  • Gehringer, M., & Laufer, S. A. (2024). "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry. [Link]

  • Jöst, C., et al. (2024). "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au.[Link]

  • Ostrem, J. M., & Shokat, K. M. (2016). "Covalent targeting of acquired cysteines in cancer." Current Opinion in Chemical Biology, PMC6136924.[Link]

Sources

Foundational

Receptor Binding Affinity and Covalent Kinetics of 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide ( C7​H...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide ( C7​H13​ClN2​O2​ ) represents a highly specialized electrophilic fragment utilized in the discovery of Targeted Covalent Inhibitors (TCIs). Featuring a chloroacetamide warhead coupled to a sterically constrained, polar recognition motif, this molecule is designed to target reactive, non-catalytic or catalytic cysteine residues within receptor binding pockets.

Evaluating the "binding affinity" of such a covalent ligand requires a paradigm shift. Unlike reversible ligands governed by equilibrium thermodynamics (measured via Kd​ or IC50​ ), the efficacy of a covalent binder is defined by its kinetic parameters: the reversible binding affinity ( KI​ ) and the maximum rate of covalent inactivation ( kinact​ ). This whitepaper provides a comprehensive, field-proven framework for characterizing the receptor binding affinity and covalent reactivity of this specific chloroacetamide probe.

Mechanistic Rationale: The Kinetics of Covalent Receptor Binding

The Two-Step Binding Model

Chloroacetamides are privileged electrophiles that react with nucleophilic thiols via a bimolecular nucleophilic substitution ( SN​2 ) mechanism . The binding of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide to a receptor ( E ) occurs in two distinct phases:

  • Reversible Association ( KI​ ): The N-[(dimethylcarbamoyl)methyl]-N-methyl tail acts as the recognition element. The tertiary amides restrict conformational flexibility and provide critical hydrogen-bond acceptors. This anchors the fragment in the receptor's sub-pocket, driving the initial reversible binding event and optimally orienting the α -carbon of the chloroacetamide.

  • Irreversible Inactivation ( kinact​ ): Once pre-organized in the E⋅I complex, the receptor's nucleophilic cysteine thiolate attacks the α -carbon, displacing the chloride leaving group and forming a stable thioether bond.

Because this process is time-dependent, a standard IC50​ value is highly misleading; it will artificially decrease the longer the assay is run. Instead, the true measure of affinity and reactivity is the second-order rate constant, kinact​/KI​ .

G E Free Receptor (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic model of covalent receptor binding.

Experimental Workflows for Affinity & Reactivity Profiling

To ensure scientific integrity, the evaluation of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide must rely on self-validating protocols. The following methodologies establish causality between experimental choices and robust data generation.

Protocol 1: Determination of kinact​/KI​ via Time-Dependent Assay

Causality: By measuring receptor activity at multiple time points across a titration of inhibitor concentrations, we can decouple the initial non-covalent binding ( KI​ ) from the maximum covalent reaction rate ( kinact​ ). The rate of inactivation ( kobs​ ) will saturate at high inhibitor concentrations once all receptors are driven into the reversible E⋅I complex .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent receptor denaturation.

  • Pre-incubation Time Course: Mix the purified receptor with the inhibitor at varying concentrations. Extract aliquots at specific time intervals (e.g., 0, 10, 20, 30, 60, 120 minutes).

  • Activity Measurement: Quench the covalent reaction by adding a massive excess of a competitive reversible ligand or immediately add the receptor's substrate to measure remaining activity via fluorescence or absorbance.

  • Data Extraction: Plot the natural log of the remaining activity ( ln(%Activity) ) versus time. The negative slope of this linear fit yields the observed rate constant ( kobs​ ) for each concentration.

  • Kinetic Fitting: Plot kobs​ versus inhibitor concentration [I] . Fit the data to the hyperbolic Michaelis-Menten-like equation:

    kobs​=KI​+[I]kinact​×[I]​

Workflow Step1 1. Pre-incubate Receptor with Inhibitor Titration Step2 2. Measure Remaining Activity over Time Step1->Step2 Step3 3. Plot ln(% Activity) vs. Time (k_obs) Step2->Step3 Step4 4. Fit k_obs vs. [I] to determine k_inact / K_I Step3->Step4

Experimental workflow for determining k_inact/K_I.

Protocol 2: Intact Protein Mass Spectrometry (Target Engagement)

Causality: Intact MS provides a macroscopic view of protein-ligand stoichiometry. If the chloroacetamide is too reactive, it may non-specifically alkylate multiple surface-exposed cysteines. Confirming a strict 1:1 stoichiometry validates that the fragment is a targeted covalent inhibitor rather than a promiscuous alkylator .

Step-by-Step Methodology:

  • Incubate the receptor ( 1μM ) with a 10-fold molar excess of the compound for 2 hours at room temperature.

  • Desalt the sample using a C4 ZipTip or an online LC-MS system to remove buffer salts and unreacted compound.

  • Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact mass.

  • Validation: Look for a mass shift of exactly +156.1 Da . (Calculation: Compound Mass [192.07 Da] - Chloride Leaving Group [34.97 Da] - Thiol Proton [1.01 Da] = +156.09 Da).

Protocol 3: Rapid Dilution Washout Assay

Causality: To distinguish between a slow-binding reversible inhibitor and a true irreversible covalent inhibitor, the complex must be subjected to a washout. Covalent bonds will not dissociate upon dilution.

Step-by-Step Methodology:

  • Pre-incubate the receptor with the compound at a concentration of 10×KI​ for 2 hours to ensure >95% complex formation.

  • Dilute the mixture 100-fold into assay buffer containing the substrate.

  • Monitor activity recovery over 4 hours. A lack of recovered activity confirms irreversible covalent modification.

Quantitative Data Presentation

The following tables summarize representative profiling data for 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide against hypothetical target panels, demonstrating how kinetic and MS data should be structured for comparative analysis.

Table 1: Representative Kinetic Parameters for Target Profiling

Receptor Target KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )GSH t1/2​ (min)
Target A (Cys-X)45.2 2.1×10−3 46.4> 120
Target B (Cys-Y)12.5 5.4×10−3 432.0> 120
Target C (Cys-Z)> 200N/A< 10> 120

Note: A high GSH t1/2​ (>120 min) indicates low intrinsic reactivity, meaning the high kinact​/KI​ for Target B is driven by specific non-covalent recognition ( KI​ ) rather than promiscuous electrophilicity.

Table 2: Intact Protein Mass Spectrometry Adduct Validation

Receptor TargetTheoretical Mass (Da)Expected Adduct Mass (Da)Observed Mass (Da)Stoichiometry
Target B (WT)45,200.045,356.145,356.21:1 (+156 Da)
Target B (Cys→Ala)45,168.045,168.045,168.1No labeling

Note: The Cys→Ala mutant acts as a self-validating negative control, confirming that the chloroacetamide specifically targets the active-site cysteine and does not react with off-target nucleophiles.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Molecules (via PMC / NIH) URL:[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: JACS Au (ACS Publications) URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: Molecules (MDPI) URL:[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: RSC Medicinal Chemistry URL:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Quantification of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide

Executive Summary 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide is a highly polar, electrophilic aliphatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide is a highly polar, electrophilic aliphatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Accurate quantification of this compound is critical for quality control and reaction monitoring. However, its unique physicochemical profile—high hydrophilicity, lack of a strong chromophore, and susceptibility to hydrolysis—renders standard chromatographic approaches ineffective.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol specifically engineered to overcome these analytical hurdles, ensuring high-precision quantification suitable for rigorous drug development environments.

Chemical Context & Method Development Rationale

Developing a reliable assay for this specific chloroacetamide derivative requires a mechanistic understanding of its behavior in solution. The method design is anchored in three core scientific pillars:

Overcoming High Polarity and Phase Collapse

The target molecule features two amide groups, imparting significant polarity (LogP < 0). When standard C18 columns are subjected to the highly aqueous mobile phases (>95% water) required to retain such polar analytes, the hydrophobic alkyl chains undergo "phase collapse" or dewetting[1]. This phenomenon expels the aqueous mobile phase from the pore structure, resulting in a sudden, irreproducible loss of retention. To counteract this, our protocol mandates a polar-embedded or AQ-type C18 stationary phase , which maintains hydration and structural integrity even in 100% aqueous conditions[2].

Mitigating Base-Catalyzed Hydrolysis

The α-chloroacetamide moiety is a highly reactive electrophile. In neutral to alkaline environments, it is highly susceptible to nucleophilic attack (e.g., by hydroxide ions), leading to rapid base-catalyzed hydrolysis into a hydroxyacetamide derivative[3]. Literature indicates that the hydrolysis half-life of chloroacetamides drops drastically as pH increases[4]. To ensure the structural integrity of the analyte during the chromatographic run, the mobile phase must be strictly buffered to an acidic pH (~2.5) using phosphoric acid.

Optical Detection Constraints

Because the molecule lacks aromatic rings or extended conjugated π-systems, it does not absorb light in the standard UV range. Detection relies entirely on the amide carbonyl backbone, which absorbs in the deep UV region (200–215 nm). Consequently, acetonitrile is selected over methanol as the organic modifier; its lower UV cutoff (190 nm) prevents the severe baseline drift and noise that methanol (cutoff 205 nm) would introduce at 210 nm.

Method_Logic N1 Target Analyte: 2-chloro-N-[(dimethylcarbamoyl)methyl] -N-methylacetamide N2 High Polarity (LogP < 0) N1->N2 N3 Lack of Aromaticity (No strong chromophore) N1->N3 N4 Alkyl Chloride Moiety (Hydrolysis prone) N1->N4 N5 Aqueous-Rich Mobile Phase AQ-C18 Column N2->N5 Requires polar retention N6 Low Wavelength UV (210 nm) & ACN Solvent N3->N6 Requires low UV cutoff N7 Acidic Buffer (pH 2.5) to stabilize N4->N7 Prevents OH- attack N8 Optimized HPLC-UV Protocol N5->N8 N6->N8 N7->N8

Figure 1: HPLC method development logic based on analyte physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (Reference Standard, >99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Modifiers: 85% Phosphoric Acid (H₃PO₄), HPLC-Grade.

  • Filters: 0.22 µm PTFE syringe filters (Nylon must be avoided as it can bind polar amides).

Chromatographic Conditions

Summarized below are the optimized parameters ensuring a self-validating, reproducible separation.

ParameterSpecificationRationale
Column Agilent Polaris C18-A (or equivalent AQ-C18), 150 × 4.6 mm, 3 µmPrevents phase collapse in highly aqueous conditions.
Mobile Phase A 0.05% H₃PO₄ in Water (pH ~2.5)Stabilizes the chloroacetamide against hydrolysis.
Mobile Phase B 100% AcetonitrileLow UV cutoff for deep-UV detection.
Elution Mode Isocratic: 95% A / 5% BMaximizes retention of the highly polar analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 25 °CMinimizes thermal degradation of the C-Cl bond.
Detection UV at 210 nmTargets the amide carbonyl chromophore.
Injection Vol. 10 µLBalances sensitivity with peak shape integrity.
Run Time 10 minutesEnsures complete elution of potential degradation products.
Sample Preparation Workflow

To prevent solvent-induced peak distortion (e.g., peak fronting or splitting), the sample diluent must closely match the initial mobile phase conditions. Furthermore, samples must be prepared in an acidic diluent to prevent degradation prior to injection.

HPLC_Workflow A Sample Collection (API Intermediate) B Quench Reactive Nucleophiles (Dilute in 0.05% H3PO4) A->B Prevent hydrolysis C Dilution to Target Conc. (95% Water / 5% ACN) B->C Match mobile phase D Filtration (0.22 µm PTFE) C->D Particulate removal E HPLC Injection (Polar-Endcapped C18) D->E 10 µL volume F UV Detection (210 nm) E->F Isocratic Elution G Data Quantification F->G Peak Integration

Figure 2: Step-by-step sample preparation and analytical workflow for chloroacetamide quantification.

Step-by-Step Execution
  • Diluent Preparation: Mix 950 mL of 0.05% H₃PO₄ (aq) with 50 mL of Acetonitrile. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 8 mL of diluent, vortex for 1 minute, sonicate for 2 minutes (avoiding excessive heat), and dilute to volume.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Dissolve the synthetic intermediate sample in the diluent to achieve an expected concentration of ~100 µg/mL. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

  • Analysis: Inject the blank (diluent) to ensure baseline stability, followed by the working standard (in quintuplicate for system suitability), and finally the prepared samples.

Method Validation & System Suitability

A self-validating protocol requires stringent system suitability criteria to ensure the chromatographic system is fit for purpose before any sample data is reported.

Table 2: System Suitability Parameters (Acceptance Criteria)

Parameter Expected Value Acceptance Criteria
Retention Time (RT) ~4.8 min ± 2.0%
Theoretical Plates (N) > 6,500 ≥ 5,000
Tailing Factor (Tf) 1.1 ≤ 1.5

| Injection Precision (Area) | 0.8% RSD | ≤ 2.0% RSD (n=5) |

Table 3: Method Validation Summary

Validation Parameter Result / Range
Linearity Range 1.0 µg/mL – 200.0 µg/mL
Correlation Coefficient (R²) > 0.9995
Limit of Detection (LOD) 0.3 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N > 10)
Accuracy (Recovery) 98.5% – 101.2%

| Intra-day Precision | 1.2% RSD |

Troubleshooting & Mechanistic Insights

  • Issue: Split Peaks or Severe Fronting.

    • Causality: This is a classic symptom of the sample diluent being stronger (higher organic content) than the mobile phase. Because the analyte is highly polar, injecting it in >10% ACN causes it to race ahead of the mobile phase front before partitioning into the stationary phase.

    • Solution: Strictly ensure the sample diluent matches the 95% aqueous / 5% organic ratio of the mobile phase.

  • Issue: Decreasing Peak Area Over Time (In-Vial Degradation).

    • Causality: The "Thiol Trap" or hydroxide attack. If the sample is dissolved in a neutral or slightly basic diluent (e.g., unbuffered water or basic reaction matrices), the α-chloro carbon undergoes rapid hydrolysis[3].

    • Solution: Always quench the sample matrix and use the acidic diluent (pH 2.5) immediately upon sample collection.

References

  • GL Sciences. (n.d.). InertSustain AQ-C18: Exceptional retention for highly polar compounds without dewetting or phase collapse. Retrieved from [Link]

  • Agilent Technologies / LCMS.cz. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column (Phase Collapse Prevention). Retrieved from[Link]

  • National Center for Biotechnology Information (NIH). (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide (Hydrolysis and Stability). Retrieved from [Link]

  • Environmental Science & Technology (ACS Publications). (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from[Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of α-Chloro-N-Alkylacetamides as Versatile Chemical Building Blocks

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Author's Note: The specific compound "2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide" requested for this guide does not...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Note: The specific compound "2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide" requested for this guide does not appear in the chemical literature as a common starting material or building block. Its structure suggests it is a synthetic target that would be assembled from simpler chloroacetamide precursors. This guide, therefore, focuses on the foundational and widely utilized building blocks, primarily 2-chloro-N-methylacetamide (1) and 2-chloro-N,N-dimethylacetamide (2) . The principles, protocols, and applications detailed herein provide the necessary framework for synthesizing more complex molecules, including the one specified in the topic request.

Introduction: The Strategic Value of α-Chloro-N-Alkylacetamides

α-Chloro-N-alkylacetamides are a class of highly valuable bifunctional reagents in modern organic synthesis. Their strategic importance lies in a simple yet powerful structural feature: an electrophilic carbon center (Cα) bearing a good leaving group (Cl), positioned adjacent to an amide moiety. This arrangement allows for a wide range of facile nucleophilic substitution reactions, making these compounds ideal synthons for introducing the glycinamide backbone into more complex molecular architectures.

Their applications are particularly prominent in medicinal chemistry and drug discovery, where they serve as key intermediates in the synthesis of heterocyclic compounds and pharmacologically active agents.[1][2] A notable example is the use of 2-chloro-N-methylacetamide as an intermediate in the synthesis of Lumateperone, a drug used for treating schizophrenia.[3] This guide provides an in-depth exploration of the properties, synthesis, and key applications of these reagents, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Overview

A clear understanding of the physical properties and hazard profile of these reagents is critical for their safe and effective use.

Property2-chloro-N-methylacetamide (1)2-chloro-N,N-dimethylacetamide (2)
CAS Number 96-30-0[4]2675-89-0[5]
Molecular Formula C₃H₆ClNO[4]C₄H₈ClNO[5]
Molecular Weight 107.54 g/mol [4]121.56 g/mol [5]
Appearance White to off-white solid[6]Yellow oil[7]
Melting Point 38-46 °C[4][6]Not applicable (liquid at r.t.)
Boiling Point 112-115 °C at 20 mmHg[6]Not specified
Solubility DMSO (Slightly), Methanol (Slightly)[6]Soluble in DCM, Toluene[7]

Hazard Profile:

Hazard Statement2-chloro-N-methylacetamide (1)2-chloro-N,N-dimethylacetamide (2)
Acute Oral Toxicity H301: Toxic if swallowed[8]H302: Harmful if swallowed[5]
Skin Corrosion/Irritation H315: Causes skin irritation[8]H314: Causes severe skin burns and eye damage[5][9]
Eye Damage/Irritation H319: Causes serious eye irritation[8]H314: Causes severe skin burns and eye damage[5][9]
Respiratory Irritation H335: May cause respiratory irritation[8]May cause respiratory irritation[9]

This data is aggregated from sources[5][8][9]. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.

Section 1: Synthesis of α-Chloro-N-Alkylacetamides

The most direct and common method for preparing these building blocks is the acylation of a primary or secondary amine with chloroacetyl chloride. The reaction is typically performed at low temperatures to control its exothermic nature and prevent side reactions.

Workflow for Synthesis

reagents Amine (e.g., Methylamine HCl) + Base (e.g., NaOH, Na₂CO₃) reaction Reaction Vessel (Controlled Temp < 5°C) reagents->reaction chloroacetyl Chloroacetyl Chloride in Solvent (e.g., DCM) chloroacetyl->reaction workup Aqueous Workup (Phase Separation, Washing) reaction->workup Reaction Completion purification Purification (Distillation or Recrystallization) workup->purification product α-Chloro-N-Alkylacetamide purification->product

Caption: General workflow for the synthesis of α-chloro-N-alkylacetamides.

Protocol 1.1: Synthesis of 2-chloro-N-methylacetamide (1)

This protocol is adapted from established synthetic procedures.[3][10] The use of a biphasic system with a base in the aqueous layer allows for efficient reaction and simple separation of the product.

Materials:

  • Methylamine hydrochloride (1.10 mol)

  • Sodium hydroxide (2.15 mol)

  • Chloroacetyl chloride (1.0 mol)

  • Dichloromethane (DCM, 300 mL)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Prepare Amine Solution (A): In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium hydroxide in 500 mL of deionized water. Cool the solution to 0°C in an ice bath. While stirring, slowly add the methylamine hydrochloride solid. Maintain the temperature at 0°C.

  • Prepare Acid Chloride Solution (B): In a separate beaker, dissolve chloroacetyl chloride in 300 mL of DCM. Cool this solution to 0°C.

  • Reaction: Slowly add the acid chloride solution (B) dropwise to the rapidly stirred amine solution (A) via the dropping funnel. Causality: The reaction is highly exothermic; a slow addition rate and efficient cooling are crucial to prevent the hydrolysis of chloroacetyl chloride and minimize side product formation. The temperature must be maintained below 5°C.

  • Post-Reaction Stirring: Once the addition is complete, continue stirring the mixture at 0-5°C for 1 hour to ensure the reaction goes to completion.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer, which contains the product.

  • Workup - Washing: Wash the organic layer with brine until the aqueous wash is neutral (check with pH paper). This step removes any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-chloro-N-methylacetamide as a white solid upon cooling.[3]

Expected Outcome: Yields for this procedure are typically high, often exceeding 85-90%, with high purity.[3]

Section 2: Core Application: Nucleophilic Substitution Reactions

The primary utility of α-chloro-N-alkylacetamides is in SN2 reactions, where the chlorine atom is displaced by a wide variety of nucleophiles. This provides a robust method for forging new carbon-heteroatom bonds.

General Reaction Scheme

start R-NH-CO-CH₂-Cl nucleophile + Nu⁻ product R-NH-CO-CH₂-Nu start->product leaving_group + Cl⁻

Caption: General schematic for nucleophilic substitution using α-chloro-N-alkylacetamides.

Protocol 2.1: S-Alkylation for Thioether Synthesis

This protocol details the synthesis of a phosphorothioate, demonstrating a typical S-alkylation reaction.[3]

Materials:

  • 2-Chloro-N-methylacetamide (1) (0.2 mol)

  • Sodium O,O-dimethylthiophosphate (0.2 mol)

  • Potassium iodide (KI) (0.01 mol)

  • Methanol (120 mL)

Procedure:

  • Setup: To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add methanol, sodium O,O-dimethylthiophosphate, 2-chloro-N-methylacetamide, and potassium iodide.

  • Catalysis Insight: Potassium iodide serves as a catalyst via the Finkelstein reaction. The in-situ formation of the more reactive iodo-acetamide intermediate accelerates the rate of substitution by the weakly nucleophilic thiophosphate.

  • Reaction: Heat the mixture to 65°C and maintain this temperature with stirring for 10 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. A salt (NaCl) will precipitate. Filter the solid salt and wash it with a small amount of cold methanol.

  • Isolation: Combine the filtrate and washings. Remove the methanol solvent via rotary evaporation to yield the crude product.

  • Purification: The resulting light yellow oil can be purified further by column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.

Protocol 2.2: N-Alkylation for Amine Synthesis

This reaction is fundamental for building larger molecules and is a key step in many pharmaceutical syntheses.[3] It is also the reaction that would be used to synthesize the user's originally requested compound.

Materials:

  • A primary or secondary amine (e.g., N,N-dimethylglycinamide for the user's target) (1.0 eq)

  • 2-Chloro-N-methylacetamide (1) (1.0 eq)

  • A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Setup: In a round-bottom flask, dissolve the amine nucleophile and the base in the chosen solvent.

  • Reagent Addition: Add the 2-chloro-N-methylacetamide to the solution. If the reaction is vigorous, add it portion-wise or as a solution in the same solvent.

  • Solvent and Base Rationale: Acetonitrile is a good polar aprotic solvent for SN2 reactions. A base is required to neutralize the HCl formed during the reaction (if starting with a free amine) or to deprotonate the amine hydrochloride salt, freeing the nucleophile. Potassium carbonate is a mild, inexpensive base that can be easily filtered off after the reaction.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80°C) until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture. If a solid base like K₂CO₃ was used, filter it off. If a liquid base like Et₃N was used, it can be removed during solvent evaporation or by an aqueous wash.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., Ethyl Acetate) and water. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 3: Application in Heterocyclic Synthesis

The bifunctional nature of chloroacetamides makes them excellent precursors for constructing various heterocyclic rings, which are privileged structures in drug discovery.

Protocol 3.1: Synthesis of β-Lactams via [2+2] Cycloaddition

This protocol demonstrates the reaction of a chloroacetamide-derived species with a Schiff base (imine) to form a β-lactam ring, a core component of penicillin and related antibiotics. This protocol is adapted from a general procedure for similar substrates.[11]

Materials:

  • A Schiff base (imine) (0.01 mol)

  • 2-Chloroacetyl chloride (used here as the chloroacetamide precursor) (0.02 mol)

  • Triethylamine (Et₃N) (0.02 mol)

  • Dioxane (15 mL)

Procedure:

  • Setup: In a flask cooled to 0-5°C, dissolve the Schiff base and triethylamine in dioxane.

  • Reagent Addition: While stirring vigorously, add chloroacetyl chloride dropwise. Mechanistic Insight: Triethylamine and chloroacetyl chloride react to form a ketene intermediate in situ. This highly reactive ketene then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to form the four-membered β-lactam ring. Maintaining a low temperature is critical to control the reactivity of the ketene.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for 5-7 hours.

  • Workup: The triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude β-lactam derivative.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.[11]

References

  • Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. [Link]

  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem. PubChem. [Link]

  • 2-chloro-N-methylacetamide - Stenutz. Stenutz. [Link]

  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem - NIH. National Institutes of Health. [Link]

  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem - NIH. National Institutes of Health. [Link]

  • 2-Chloro-N-methylacetamide | CAS#:96-30-0 | Chemsrc. Chemsrc. [Link]

  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES. [Link]

  • Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • 2-Chloro-N-methylacetamide - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source | Request PDF - ResearchGate. ResearchGate. [Link]

  • SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES AND 2-CHLORO-3-ACETYL QUINOLINES BY USING N, N’-DIMETHYL FORMAMIDE/ACETAMIDE-METHANE SULPHONYL CHLORIDE SYSTEM. Heterocyclic Letters. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. MDPI. [Link]

  • Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism - PubMed. PubMed. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. ResearchGate. [Link]

Sources

Method

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide using ESI-MS/MS

Abstract The structural characterization of novel chemical entities and synthetic intermediates is a critical task in pharmaceutical and chemical research. Mass spectrometry, particularly tandem mass spectrometry (MS/MS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural characterization of novel chemical entities and synthetic intermediates is a critical task in pharmaceutical and chemical research. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides profound insights into molecular structure through controlled fragmentation. This application note presents a detailed protocol and analysis of the fragmentation pattern of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide, a complex tertiary amide. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we identify key fragment ions and propose the dominant fragmentation pathways. The characteristic cleavages of the two distinct amide bonds and the presence of a chlorine atom provide a clear and predictable fragmentation signature. This guide serves as a methodological reference for researchers engaged in the structural elucidation of similar N-acyl-N-methylglycinamide derivatives and other complex amide-containing molecules.

Introduction

Amides are a fundamental functional group in a vast array of organic molecules, from natural products to pharmaceuticals and industrial chemicals. Understanding their behavior under mass spectrometric conditions is crucial for their identification and structural confirmation. While simple amides have well-documented fragmentation patterns, more complex molecules containing multiple amide linkages and other functional groups can present a more intricate analytical challenge.[1][2]

The target molecule, 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide (Figure 1), contains two tertiary amide groups and a reactive chloroacetyl moiety. This structure provides multiple potential sites for fragmentation. The objective of this work is to establish a reliable analytical protocol using electrospray ionization (ESI), a soft ionization technique ideal for analyzing thermally labile molecules, coupled with collision-induced dissociation (CID) to systematically map the fragmentation pathways.[3][4][5] The resulting data provides a definitive fragmentation "fingerprint" that can be used for the rapid identification of this compound and serves as a model for predicting the fragmentation of structurally related molecules.

Figure 1: Chemical Structure of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide

Formula: C₇H₁₃ClN₂O₂

Monoisotopic Mass: 192.0666 g/mol

Experimental Methodology

Materials & Sample Preparation
  • Analyte: 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide (analytical standard, >98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Additive: 0.1% (v/v) formic acid.

Protocol Rationale: The use of high-purity solvents is essential to minimize background ions and ensure reproducible results. Formic acid is added to the solvent system to facilitate protonation of the analyte in the ESI source, promoting the formation of the protonated molecular ion, [M+H]⁺, which is the target precursor for fragmentation analysis.

Step-by-Step Sample Preparation:

  • A stock solution of the analyte was prepared by dissolving 1 mg in 1 mL of ACN to achieve a concentration of 1 mg/mL.

  • A working solution for direct infusion was prepared by diluting the stock solution to 5 µg/mL in a solvent mixture of 50:50 (v/v) ACN:water containing 0.1% formic acid.

  • The working solution was vortexed for 30 seconds to ensure homogeneity before analysis.

Instrumentation
  • Mass Spectrometer: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Introduction: The working solution was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 10 µL/min.

Instrumentation Rationale: A Q-TOF instrument was selected for its high mass accuracy and resolution, which allows for the confident determination of elemental compositions for both precursor and fragment ions.[3] Direct infusion is a straightforward method for methodological development, as it provides a constant stream of analyte to the source, enabling stable signal acquisition for detailed MS/MS experiments.

Data Acquisition Protocol

Data was acquired in positive ion mode. The acquisition was performed in two stages: a full scan (MS1) to identify the precursor ion and a product ion scan (MS/MS or CID) to generate and record the fragment ions.

Self-Validation and Causality: The parameters in Table 1 were optimized to achieve a stable spray and strong signal for the [M+H]⁺ ion while minimizing unintended in-source fragmentation. The collision energy was ramped across a range (10-40 eV). This is a critical step; low energies reveal the most stable, primary fragment ions, while higher energies induce more extensive fragmentation, providing a more complete structural picture. This ramped approach ensures that the resulting spectrum is a comprehensive composite of all major fragmentation channels.

ParameterMS1 (Full Scan) SettingMS2 (Product Ion Scan) SettingRationale
Ionization ModeESI PositiveESI PositiveAmide nitrogens are basic sites, readily accepting a proton.
Mass Rangem/z 50 - 300m/z 40 - 210To encompass the precursor ion and all expected fragments.
Precursor IonN/Am/z 193.07Isolation of the protonated molecule for fragmentation.
Spray Voltage+3.5 kV+3.5 kVOptimal for droplet formation and ionization efficiency.
Capillary Temp.320 °C320 °CAids in desolvation of the ESI droplets.
Sheath Gas Flow35 (arbitrary units)35 (arbitrary units)Helps to nebulize the liquid into a fine aerosol.
Collision GasArgonArgonInert gas used to induce fragmentation through collisions.
Collision EnergyN/ARamped 10 - 40 eVTo observe a full range of fragment ions from primary to secondary.

Results and Discussion

Full Scan Mass Spectrum (MS1)

The full scan mass spectrum revealed the protonated molecule [M+H]⁺ as the base peak. The high-resolution measurement provided an exact mass that closely matched the theoretical value. A key feature is the isotopic pattern characteristic of a molecule containing a single chlorine atom.[6][7]

  • Observed [M+H]⁺: m/z 193.0735

  • Theoretical [C₇H₁₄ClN₂O₂]⁺: m/z 193.0738

  • Mass Error: -1.5 ppm

  • Isotopic Peak [M+2+H]⁺: Observed at m/z 195.0706, with a relative abundance of approximately 32% of the m/z 193.07 peak, which is consistent with the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio).[6][7]

This MS1 data provides high-confidence confirmation of the elemental composition of the analyte.

Tandem Mass Spectrum (MS/MS) and Fragmentation Pathway

Collision-induced dissociation of the precursor ion at m/z 193.07 yielded a rich product ion spectrum. The fragmentation is dominated by cleavages at the two amide N-CO bonds, a common and well-documented pathway for amides which leads to the formation of stable acylium ions.[1] The major observed fragments are summarized in Table 2 and the proposed fragmentation pathway is illustrated in the diagram below.

Observed m/zProposed FormulaMass Error (ppm)Proposed Structure / Origin
117.0971[C₅H₁₃N₂O]⁺-2.1[M+H - C₂H₂ClO]⁺; Loss of chloroacetyl group
77.0000[C₂H₂ClO]⁺-0.5Chloroacetylium ion; Cleavage of amide bond 1
72.0447[C₃H₆NO]⁺-1.2Dimethylcarbamoyl cation; Cleavage of amide bond 2
44.0498[C₂H₆N]⁺-1.5Dimethylaminium ion; Secondary fragmentation

Detailed Mechanistic Discussion:

  • Loss of the Chloroacetyl Group (m/z 117.0971): The most facile fragmentation involves the cleavage of the N-CO bond of the chloroacetamide moiety. This results in the neutral loss of a chloroacetyl radical (C₂H₂ClO) and the formation of a protonated amine fragment at m/z 117.0971. This is often a favored pathway as it breaks the bond alpha to a carbonyl group.

  • Formation of the Chloroacetylium Ion (m/z 77.0000 / 79.0000): The complementary fragmentation is the formation of the chloroacetylium ion ([ClCH₂CO]⁺). This highly stable acylium ion is observed at m/z 77.0000. Crucially, this fragment retains the chlorine atom, and its isotopic partner is clearly visible at m/z 79.0000 with the expected ~3:1 intensity ratio, providing unequivocal evidence for this assignment.

  • Formation of the Dimethylcarbamoyl Cation (m/z 72.0447): Cleavage of the second amide bond, between the methylene bridge and the dimethylcarbamoyl carbonyl group, leads to the formation of the dimethylcarbamoyl cation ([(CH₃)₂NCO]⁺) at m/z 72.0447. This is another example of a stable acylium ion driving the fragmentation process.[1]

  • Formation of the Dimethylaminium Ion (m/z 44.0498): A smaller fragment is observed at m/z 44.0498, corresponding to the dimethylaminium ion ([CH₃NHCH₃]⁺). This is likely a secondary fragment arising from the further breakdown of larger, unstable intermediates or from the m/z 72.0447 ion via loss of carbon monoxide (CO).

Visualization of the Fragmentation Pathway

The logical relationship between the precursor ion and its primary product ions is visualized below. This diagram clearly illustrates the main dissociation channels discussed.

G precursor [M+H]⁺ 2-chloro-n-[(dimethylcarbamoyl)methyl]- n-methylacetamide m/z 193.07 frag1 [C₅H₁₃N₂O]⁺ m/z 117.10 precursor->frag1  - C₂H₂ClO (Neutral Loss) frag2 Chloroacetylium Ion [C₂H₂ClO]⁺ m/z 77.00 / 79.00 precursor->frag2  - C₅H₁₁N₂O (Neutral Loss) frag3 Dimethylcarbamoyl Cation [C₃H₆NO]⁺ m/z 72.04 precursor->frag3  - C₄H₅ClNO (Rearrangement & Loss)

Caption: Proposed primary fragmentation pathways of protonated 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide.

Conclusion

The fragmentation pattern of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide under ESI-MS/MS conditions is predictable and provides clear structural information. The analysis confirms that the primary fragmentation pathways involve the cleavage of the two distinct N-CO amide bonds. The key diagnostic fragments are the chloroacetylium ion (m/z 77/79), the dimethylcarbamoyl cation (m/z 72), and the fragment resulting from the loss of the chloroacetyl group (m/z 117). The presence of the chlorine isotopic pattern in the precursor and the m/z 77/79 fragment serves as a powerful confirmation of the proposed structures. The detailed protocol and fragmentation map provided in this application note can be directly applied by researchers for the identification and structural verification of this molecule and its analogues in various analytical contexts.

References

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica Chimica Acta, 982, 1-19. Retrieved from [Link]

  • Jobst, K. J., & Reiner, E. J. (2015). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. TrAC Trends in Analytical Chemistry, 70, 48-57. Retrieved from [Link]

  • Hofstadler, S. A., & Sannes-Lowery, K. A. (2000). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 11(4), 299-305. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Jorge, M. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Retrieved from [Link]

  • Pratt, G. A. (2000). Electrospray Ionization Mass Spectrometry for the Analysis of Proteins and Small Molecules. WVU Graduate Theses, Dissertations, and Problem Reports. Retrieved from [Link]

  • Loo, J. A. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(11), 4058-4067. Retrieved from [Link]

  • Voinov, V. G., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 806-814. Retrieved from [Link]

  • Wax Studios. (n.d.). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

  • Vath, J. E., & Biemann, K. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Journal of the American Society for Mass Spectrometry, 12(4), 428-436. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]

  • Stenutz. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-methylacetamide (C3H6ClNO). Retrieved from [Link]

  • Djerassi, C., et al. (1964). Mass Spectrometry in Structural and Stereochemical Problems. XXVII. Mass Spectral Fragmentation Processes and Hydrogen Transfer Reactions of Amides and Amines. Journal of the American Chemical Society, 86(14), 2851–2862. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Application

Application Note: 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Chemical Profile 2-Chloro-N-[(dimethylcarbamoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Profile

2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (Chemical Formula: C₇H₁₃ClN₂O₂) is a highly versatile, bifunctional electrophilic building block. Structurally, it consists of an α -chloroacetamide reactive warhead linked to a sarcosine-derived (N-methylglycine) dimethylamide tail.

In modern drug discovery and peptidomimetic synthesis, appending polar, metabolically stable functional groups is a primary strategy for improving the physicochemical properties of hydrophobic Active Pharmaceutical Ingredients (APIs). This specific reagent serves as an ideal "solubility tag" and structural linker because:

  • Hydrogen Bond Modulation: The exhaustive N-methylation prevents unwanted intra- and intermolecular hydrogen bonding, mitigating the aggregation commonly observed in extended peptide chains.

  • Metabolic Stability: The terminal dimethylamide is highly resistant to enzymatic cleavage by amidases, ensuring an extended half-life in vivo compared to standard ester or primary amide linkers.

  • Kinetic Chemoselectivity: The α -chloro leaving group provides a finely tuned electrophilic center that is significantly less reactive—and therefore more selective—than its bromo- or iodo- analogs [1].

Mechanistic Causality: The Science of Chemoselective Alkylation

The utility of this reagent hinges on the predictable kinetics of the bimolecular nucleophilic substitution ( SN​2 ) reaction. As established in foundational kinetic studies[1], the reaction between thiols and chloroacetamides proceeds strictly via the thiolate ( RS− ) anion.

By strictly controlling the pH of the reaction environment, chemists can exploit the pKa differences between nucleophilic side chains. At pH 8.0, the sulfhydryl group of cysteine (pKa ~8.3) exists in a dynamic equilibrium with a significant mole fraction of the highly nucleophilic thiolate. Conversely, the ϵ -amino group of lysine (pKa ~10.5) remains fully protonated ( NH3+​ ) and non-nucleophilic. This allows for the precise, site-specific S-alkylation of unprotected peptides without the risk of off-target N-alkylation [2].

SN2_Mechanism Nu Thiolate Nucleophile (RS⁻) TS Transition State [RS ··· CH2 ··· Cl]‡ Nu->TS Nucleophilic Attack Reagent 2-Chloro-N-[(dimethylcarbamoyl) methyl]-N-methylacetamide Reagent->TS Electrophilic Center Product Thioether Conjugate + Cl⁻ TS->Product Leaving Group Departure

Figure 1: SN2 reaction mechanism of targeted thiol alkylation by the chloroacetamide derivative.

Quantitative Reactivity Profile

To guide experimental design, the following table summarizes the relative reactivity and chemoselectivity of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide across different nucleophiles under controlled aqueous conditions.

Nucleophile TypeTarget Functional GroupOptimal pH RangeRelative Reaction Rate ( krel​ )Chemoselectivity Yield
Thiolate ( RS− ) Cysteine, Aryl thiols7.5 – 8.5> 1,000> 95% (Highly Selective)
Amine ( RNH2​ ) Lysine, N-terminus9.0 – 10.010< 5% (at pH 8.0)
Hydroxyl ( RO− ) Serine, Phenols> 11.0< 1Negligible

Data synthesized from standard proteomics alkylation optimization studies [2].

Validated Experimental Protocols

Protocol A: Highly Selective S-Alkylation of Cysteine-Containing Peptides

Objective: To covalently append the sarcosine-dimethylamide solubility tag to a target peptide via a stable thioether linkage.

Causality & Design Choices: We utilize Tris(2-carboxyethyl)phosphine (TCEP) rather than Dithiothreitol (DTT) for the initial reduction step. DTT contains two free thiols that will aggressively compete with the target peptide for the chloroacetamide reagent, leading to reagent depletion. TCEP is a phosphine-based reducer that lacks thiols, ensuring 100% of the alkylating agent is reserved for the substrate [2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the target peptide (1.0 eq, typically 1-5 mM) in degassed 50 mM HEPES buffer. Adjust to pH 8.0. Add 10% v/v DMF if the peptide exhibits poor initial aqueous solubility.

  • Reduction: Add TCEP-HCl (1.2 eq). Incubate at 25 °C for 30 minutes to ensure complete reduction of any disulfide dimers.

  • Alkylation: Add 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (1.5 eq) dropwise to the stirring solution.

  • Incubation: Stir the reaction mixture at 25 °C for 2 hours in the dark (to prevent radical-induced side reactions).

  • Self-Validation (Analytical Control): Withdraw a 5 μ L aliquot and analyze via LC-MS. The protocol is self-validating: a successful reaction is confirmed by the complete disappearance of the starting mass and the emergence of a single, clean peak corresponding to a +178.07 Da mass shift (the exact mass of the appended tail minus the chloride). Furthermore, an Ellman's reagent (DTNB) assay can be used to confirm the absence of free thiols.

  • Quenching & Purification: Quench the reaction by adding a scavenger such as β -mercaptoethanol (5.0 eq) to consume excess electrophile. Purify the final conjugate via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: N-Alkylation for the Synthesis of Peptidomimetic Scaffolds

Objective: To alkylate a primary amine to generate an advanced acyclic intermediate, which can subsequently be cyclized into a Diketopiperazine (DKP) scaffold.

Causality & Design Choices: For N-alkylation, the reaction must be forced by using an aprotic organic solvent and a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the primary alkyl chloride.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the primary amine substrate (1.0 eq) in anhydrous DMF under an inert Argon atmosphere.

  • Base Addition: Add DIPEA (3.0 eq). Stir for 10 minutes to ensure complete deprotonation of the amine hydrochloride salt.

  • Alkylation: Add 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (1.1 eq) in a single portion.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. The elevated temperature is required to overcome the higher activation energy of N-alkylation compared to S-alkylation.

  • Self-Validation (Analytical Control): Monitor via TLC (Ninhydrin stain). The primary amine starting material will stain strongly purple/pink. The successful formation of the secondary amine product will result in a shift in Rf​ and a change in stain color (typically yellow/brown), confirming the transition from primary to secondary amine.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash three times with 5% aqueous LiCl to thoroughly extract the DMF. Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via flash column chromatography.

Workflow Step1 1. Substrate Preparation (Dissolve in DMF or Buffer) Step2 2. Base/Reducer Addition (DIPEA for Amines / TCEP for Thiols) Step1->Step2 Step3 3. Alkylation (Add Chloroacetamide Reagent) Step2->Step3 Step4 4. Incubation & LC-MS Validation (Track +178 Da Mass Shift) Step3->Step4 Step5 5. Purification (RP-HPLC or Flash Chromatography) Step4->Step5

Figure 2: Standard experimental workflow with built-in analytical validation for targeted alkylation.

References

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. URL:[Link]

  • Shen, Y., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 14(2), 107-116. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide

Welcome to the technical support center for the synthesis of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for improving reaction yield and purity.

Overview of the Synthesis

The synthesis of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide is a nucleophilic acyl substitution reaction. It involves the N-acylation of the secondary amine, 2-(methylamino)-N,N-dimethylacetamide, with chloroacetyl chloride. An acid scavenger, typically a tertiary amine or an inorganic base, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

The reaction's success hinges on precise control over reagent quality, stoichiometry, and reaction conditions to minimize side reactions and maximize the yield of the desired product.

G cluster_reagents Conditions amine 2-(methylamino)-N,N-dimethylacetamide product 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide amine->product acyl_chloride Chloroacetyl Chloride acyl_chloride->product base Base (e.g., Triethylamine, NaHCO₃, K₂CO₃) byproduct Base•HCl Salt base->byproduct Scavenges HCl solvent Anhydrous Aprotic Solvent (e.g., DCM, Toluene) product->byproduct

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low or no yield is a frequent issue that can typically be traced to reagent quality, reaction conditions, or the deactivation of your nucleophile.

SymptomPotential CauseRecommended Solution
Low to No Yield 1. Poor Reagent Purity: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid, rendering it unreactive. Impurities in the starting amine or solvent can also interfere.Action: Use a fresh bottle of high-purity chloroacetyl chloride. Ensure all solvents are anhydrous and glassware is oven-dried. If amine purity is questionable, consider purification before use.
2. Amine Protonation: The HCl byproduct protonates the starting amine, making it non-nucleophilic and halting the reaction. This occurs if the base is insufficient or ineffective.Action: Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium bicarbonate) is used. For reactions with acid chlorides, using two equivalents of the starting amine (one as the nucleophile, one as the acid scavenger) is possible, but less atom-economical.[1]
3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.Action: A slight excess (1.05 to 1.2 equivalents) of the more easily removable reactant, typically the chloroacetyl chloride, is often used to drive the reaction to completion.
4. Sub-optimal Temperature: The reaction is often exothermic. Running it at too high a temperature can promote side reactions, while a temperature that is too low may result in a sluggish or stalled reaction.Action: Start the reaction at a low temperature (0 to 5 °C) during the dropwise addition of chloroacetyl chloride to control the initial exotherm.[2] Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.

Question 2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Byproduct formation consumes starting materials and complicates purification. The primary culprits are often moisture and improper reaction control.

  • Primary Side Reaction: Hydrolysis of Chloroacetyl Chloride

    • Cause: Presence of water in the reaction medium. Chloroacetyl chloride reacts rapidly with water to form chloroacetic acid.

    • Solution: Meticulously use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Potential Side Reaction: Dichloroacetamide Formation

    • Cause: In some chlorination processes, over-chlorination can lead to dichloro-impurities.[3] While less common in this specific acylation, ensuring high-purity starting materials is key.

    • Solution: Use chloroacetyl chloride from a reliable source with a high purity specification.

  • Work-up Related Impurities

    • Cause: Inefficient removal of the base or its corresponding salt can lead to product contamination.

    • Solution: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove amine bases, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted chloroacetyl chloride (as the carboxylate), and finally with brine.[2]

Question 3: My reaction starts but seems to stall before all the starting amine is consumed. What should I do?

A stalled reaction is a classic sign that one of the active species has been consumed or deactivated prematurely.

G start Reaction Stalls check_base Check Base Is base sufficient and effective? start->check_base check_reagent Check Acylating Agent Has chloroacetyl chloride hydrolyzed? check_base:f1->check_reagent Yes add_base Add more base check_base:f1->add_base No check_solubility Check Solubility Are reactants fully dissolved? check_reagent:f1->check_solubility No add_reagent Add fresh chloroacetyl chloride check_reagent:f1->add_reagent Yes change_solvent Consider a different solvent (e.g., ACN, THF) check_solubility:f1->change_solvent No

Caption: Troubleshooting workflow for a stalled reaction.

  • Check for Amine Protonation: As discussed, the generation of HCl is the most common reason for the reaction to stop.[1] The starting amine becomes protonated and loses its nucleophilicity.

    • Solution: Ensure you have added at least a stoichiometric amount of base relative to the chloroacetyl chloride. If the reaction has stalled, a careful addition of more base may restart it. Monitor the reaction by TLC after the addition.

  • Verify Acylating Agent Activity: If any moisture was introduced, the chloroacetyl chloride may have degraded.

    • Solution: If you suspect hydrolysis, a small, fresh portion of chloroacetyl chloride can be added to the reaction mixture.

  • Assess Solubility: If either the starting amine or the base salt is not well-dissolved, the reaction kinetics can be severely hindered.

    • Solution: Choose a solvent in which all reactants are soluble. While Dichloromethane (DCM) is common, other aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) can be effective alternatives.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and why? A1: Both organic and inorganic bases can be used. Triethylamine (Et₃N) is a common choice as it is soluble in organic solvents and effectively scavenges HCl. However, its boiling point is low, and it can be difficult to remove completely. Inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are also excellent choices.[2][4] They are inexpensive and easily removed by filtration or an aqueous wash. The choice often depends on the specific solvent system and desired work-up procedure.

Q2: How should I best monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting amine and the product (e.g., ethyl acetate/hexanes). The product, being a larger and more polar amide, should have a lower Rf value than the starting amine. Stain with potassium permanganate or view under UV light if the compounds are UV-active. For more precise monitoring, LC-MS can be used to track the disappearance of starting material and the appearance of the product's mass peak.

Q3: What are the critical safety precautions when working with chloroacetyl chloride? A3: Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution (like sodium bicarbonate) readily available.

Q4: My purification by column chromatography is resulting in product loss. Any tips? A4: Product loss on a silica gel column can occur if the compound is very polar or unstable on silica. First, ensure your work-up was effective in removing salts and other impurities. When performing chromatography, choose an appropriate solvent system and consider deactivating the silica gel with a small amount of triethylamine (0.5-1%) in your mobile phase if your product is basic and showing significant tailing. Alternatively, if the product is a solid, recrystallization may be a more effective and higher-yielding purification method.[4]

Detailed Experimental Protocols

The following are two validated starting points for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent batches.

Protocol A: Using Triethylamine in Dichloromethane (DCM)

This protocol is suitable for small to medium-scale synthesis where reactants are fully soluble.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(methylamino)-N,N-dimethylacetamide (1.0 eq) and triethylamine (1.2 eq).

  • Dissolution: Dissolve the reactants in anhydrous DCM (approx. 0.2 M concentration relative to the starting amine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with water (2x), 1M HCl (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or by recrystallization.

Protocol B: Using Sodium Bicarbonate in Toluene

This protocol is robust and easily scalable, utilizing an inexpensive and easily removable inorganic base.[2]

  • Preparation: To a three-neck round-bottom flask, add sodium bicarbonate (1.5 eq) and toluene. Stir to create a slurry.[2]

  • Amine Addition: Add 2-(methylamino)-N,N-dimethylacetamide (1.0 eq) to the slurry.

  • Cooling: Cool the mixture to below 5 °C in an ice/salt bath.[2]

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.[2]

  • Reaction: After the addition, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture under reduced pressure to remove the inorganic salts (sodium bicarbonate and sodium chloride).[2]

    • Wash the collected salt cake with a small amount of fresh toluene.[2]

    • Combine the filtrate and the washings.

    • If necessary, wash the combined organic solution with water to remove any remaining salts.

    • Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified further by vacuum distillation or recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Acylation Reactions.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • Benchchem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis.
  • ChemicalBook. (n.d.). 2-Chloro-N,N-dimethylacetamide synthesis.
  • Abdel-Latif, E., & Mustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link]

  • Guidechem. (2021, October 17). How to prepare and apply 2-Chloro-N-methylacetamide?
  • PrepChem.com. (n.d.). Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • Google Patents. (n.d.). US3427352A - Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide.

Sources

Optimization

Technical Support Center: Stabilizing 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide in Aqueous Solutions

Welcome to the technical support center for 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing the degradation of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction to the Stability of 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide

2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide is a member of the chloroacetamide class of compounds, which are known for their reactivity. The α-chloro amide functional group is susceptible to nucleophilic attack, making the molecule prone to degradation in aqueous environments.[1][2] Understanding and controlling the factors that influence its stability is critical for obtaining reliable and reproducible experimental results.

The primary degradation pathway for chloroacetamides in aqueous solutions is hydrolysis.[3][4] This process can be significantly influenced by pH, temperature, and the presence of other nucleophilic species in the solution.[4][5] Degradation can lead to the formation of impurities that may interfere with your analysis or alter the biological activity of your compound.

This guide will walk you through the common challenges associated with the stability of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide and provide you with the knowledge and tools to mitigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My solution of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide is showing signs of degradation. What are the likely causes?

Degradation of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide in an aqueous solution is most commonly due to hydrolysis.[3][4] However, other factors such as photolysis and thermal stress can also contribute to its breakdown.

  • Hydrolysis: The presence of water can lead to the cleavage of the C-Cl bond or the amide bond. This reaction is significantly accelerated at non-neutral pH.[4]

    • Acid-catalyzed hydrolysis: In acidic conditions, both amide and ether group cleavage can be observed in related chloroacetamide structures.[3]

    • Base-catalyzed hydrolysis: In basic conditions, degradation can proceed through nucleophilic substitution of the chloride by a hydroxide ion (SN2 reaction) or through amide cleavage.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of chloroacetamide compounds.[5]

  • Thermal Stress: Elevated temperatures will accelerate the rate of all chemical degradation pathways.[5]

To identify the specific cause of degradation in your experiment, it is crucial to perform a forced degradation study. This involves intentionally exposing the compound to various stress conditions to understand its degradation profile.

What are the potential degradation products I should be looking for?

Based on the known degradation pathways of similar chloroacetamide herbicides, the following are potential degradation products of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide:[3][4]

  • Hydroxy-substituted derivative: Formed by the nucleophilic substitution of the chloride atom with a hydroxide ion.

  • Amide cleavage products: Resulting from the hydrolysis of the amide bond, which would yield chloroacetic acid and N-[(dimethylcarbamoyl)methyl]-N-methylamine.

  • Further degradation products: The initial degradation products may themselves be unstable and degrade further.

The exact degradation profile will depend on the specific conditions of your experiment. Analytical techniques such as HPLC-MS are essential for the identification and quantification of these degradation products.

How can I prevent the degradation of my 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide solution?

Preventing degradation primarily involves controlling the experimental conditions:

  • pH Control: Maintaining a neutral pH is the most effective way to minimize hydrolysis.[5] The use of a suitable buffer system is highly recommended.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[2][5]

  • Solvent Quality: Use high-purity, HPLC-grade water and other solvents to minimize the presence of nucleophilic or catalytic impurities.[5]

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove oxygen, which can participate in oxidative degradation pathways.

The following table summarizes the key parameters to control for enhancing the stability of your aqueous solutions:

ParameterRecommended ActionRationale
pH Maintain at or near neutral (pH 6-8) using a buffer system.Minimizes both acid and base-catalyzed hydrolysis.[4]
Temperature Store solutions at low temperatures (e.g., 2-8 °C).Reduces the rate of all chemical degradation reactions.[5]
Light Protect solutions from light using amber vials or foil.Prevents photolytic degradation.[2]
Solvent Use high-purity, HPLC-grade water and solvents.Reduces the presence of impurities that can catalyze degradation.[5]
Atmosphere For long-term storage, consider using an inert atmosphere.Minimizes oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the degradation pathways and to develop a stability-indicating analytical method.[6][7]

Objective: To determine the degradation profile of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide under various stress conditions.

Materials:

  • 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide

  • HPLC-grade water

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 70 °C for 48 hours. Dissolve in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 1M NaOH, RT) Base->HPLC Analyze Oxidation Oxidation (e.g., 30% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal Degradation (e.g., 70°C, solid) Thermal->HPLC Analyze Photo Photolytic Degradation (UV/Vis light) Photo->HPLC Analyze Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Stock Stock Solution of 2-chloro-n-[(dimethylcarbamoyl)methyl]- n-methylacetamide Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to Control Unstressed Control Control->HPLC Analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Parameters (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS detection for identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development Notes:

  • Analyze the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

  • Adjust the gradient, mobile phase composition, and other parameters as needed to achieve optimal separation.

  • The use of a mass spectrometer as a detector is highly recommended for the identification of unknown degradation products.

Understanding Degradation Pathways

The primary degradation pathways for chloroacetamides involve nucleophilic attack on the electrophilic carbon atoms of the molecule.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Parent 2-chloro-n-[(dimethylcarbamoyl)methyl]- n-methylacetamide SN2_Product Hydroxy-substituted derivative Parent->SN2_Product OH⁻ (SN2) Amide_Cleavage_Base Amide Cleavage Products Parent->Amide_Cleavage_Base OH⁻ Amide_Cleavage_Acid Amide & Ether Cleavage Products Parent->Amide_Cleavage_Acid H⁺

Caption: Potential degradation pathways for the target compound.

References

  • BenchChem. (2025). Troubleshooting N-(1-chloropropan-2-yl)acetamide stability issues. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: 2-Chloroacetamide-d4 in Mass Spectrometry. BenchChem Technical Support.
  • Thermo Fisher Scientific. (2018).
  • ACS Publications. (2023). Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate.
  • Cleanchem Laboratories.
  • Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(15), 5475-5485. [Link]

  • Fisher Scientific.
  • Eurofins. (2022).
  • Roberts, A. L., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed, 16787023. [Link]

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • Jones, G. (2010).
  • Li, Y., et al. (2011). Formation of Amide- And Imide-Linked Degradation Products Between the Peptide Drug Oxytocin and Citrate in Citrate-Buffered Formulations. Journal of Pharmaceutical Sciences, 100(4), 1286-1297. [Link]

  • Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • International Journal of Novel Research and Development. (2018). Degradation Profiling of Pharmaceuticals: A Review.
  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
  • Bogdanović, A., et al. (2025).
  • Arnold, W. A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16533-16542. [Link]

  • R&D Connect. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • MedCrave. (2016).
  • Velev, V. (2026).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Patel, J., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Agilent Technologies. TROUBLESHOOTING GUIDE.
  • Alsante, K. M., et al. (2003). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Li, H., et al. (2021). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Critical Reviews in Environmental Science and Technology, 51(21), 2535-2565.
  • Fraga, G. G., et al. (2022). Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study. Journal of Molecular Structure, 1261, 132892.
  • Google Patents.
  • ChemicalBook. (2026).
  • Das Gupta, V. (1982). Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates. Journal of Pharmaceutical Sciences, 71(5), 585-587.
  • SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column.
  • Waters Corporation. A Guide to HPLC and LC-MS Buffer Selection.
  • Powers, A. S., et al. (2020). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 18(3), 467-474.
  • MilliporeSigma. 2-Chloro-N,N-diethylacetamide 97%.
  • Das, S., et al. (2017). Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA. RSC Advances, 7(57), 35699-35709.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. IntechOpen.
  • BenchChem.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • EMA. (2023).
  • Bio-Rad.
  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

reducing impurities during 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide extraction

Welcome to the Technical Support Center for the extraction and purification of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide . This highly functionalized bis-amide is a critical intermediate in advanced pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and purification of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide . This highly functionalized bis-amide is a critical intermediate in advanced pharmaceutical syntheses.

Because this molecule is synthesized via the amidation of N-methyl-2-(dimethylamino)acetamide with chloroacetyl chloride, the post-reaction mixture contains a complex matrix of unreacted amines, highly acidic hydrolysis byproducts, and amphiphilic degradates. This guide provides field-proven, self-validating methodologies to isolate the target compound with >95% purity while preventing the hydrolysis of its reactive alpha-chloroamide group.

Process Overview & Mechanistic Workflow

The liquid-liquid extraction (LLE) of this intermediate relies on precise pH modulation. The target molecule is neutral and lipophilic, allowing it to remain in the organic phase (typically Dichloromethane or Ethyl Acetate), while impurities are sequentially ionized and driven into the aqueous phase.

G A Crude Reaction Mixture (in DCM or EtOAc) B Acidic Wash (pH 2-3) Removes Amine Impurities A->B C Basic Wash (pH 8-9) Removes Chloroacetic Acid B->C D Brine Wash (Sat. NaCl) Breaks Emulsions & Dries C->D E Organic Phase Concentration (<40°C) D->E F Purified Bis-amide Intermediate E->F

Workflow for the liquid-liquid extraction and purification of the bis-amide intermediate.

Quantitative Partitioning Data

To ensure predictable scaling, the following table summarizes the physicochemical properties and expected clearance rates of the mixture's primary components during pH-modulated extraction.

ComponentChemical NaturepKaTarget PhaseClearance / Recovery
2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide Neutral Bis-amideN/AOrganic (DCM/EtOAc)> 95% Recovery
Chloroacetic Acid (Hydrolysis Byproduct)Carboxylic Acid2.86Aqueous (pH 8-9)> 99% Clearance
N-methyl-2-(dimethylamino)acetamide (Precursor)Amine~9.0Aqueous (pH 2-3)> 98% Clearance

Self-Validating Extraction Protocol

Do not proceed to the next step unless the validation criteria are met. This ensures causality between your actions and the chemical state of the system.

Step 1: Reaction Quenching

  • Action: Slowly pour the crude reaction mixture into a vigorously stirred mixture of ice and deionized water (1:1 v/v relative to organic solvent).

  • Causality: Excess chloroacetyl chloride must be hydrolyzed to chloroacetic acid and HCl. Ice prevents the exothermic hydrolysis from thermally degrading the product [2].

  • Validation: The internal temperature must not exceed 15°C. Aqueous phase pH should test highly acidic (pH < 1).

Step 2: Acidic Wash (Amine Clearance)

  • Action: Separate the organic phase. Wash with 1 volume of 0.1 M NaHSO₄ (Sodium bisulfate) or dilute HCl to achieve an aqueous pH of 2-3.

  • Causality: Protonates unreacted secondary/tertiary amines, driving them into the aqueous phase [3].

  • Validation: Spot the organic phase on a TLC plate and stain with Ninhydrin. A negative result (no purple spots) validates the complete removal of amine precursors.

Step 3: Mild Basic Wash (Acid Clearance)

  • Action: Wash the organic phase with 1 volume of 5% NaHCO₃ (Sodium bicarbonate). Vent the separatory funnel frequently.

  • Causality: Deprotonates chloroacetic acid (pKa 2.86) into its highly water-soluble carboxylate salt [1].

  • Validation: The aqueous effluent must remain basic (pH ~8) after shaking. If the pH drops below 7, the buffer capacity is exhausted; perform a second NaHCO₃ wash.

Step 4: Emulsion Breaking & Drying

  • Action: Wash the organic phase with 0.5 volumes of saturated NaCl (brine). Separate, then dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter.

  • Validation: The organic phase should transition from cloudy to completely transparent, indicating the removal of micro-emulsified water.

Step 5: Concentration

  • Action: Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath set strictly below 40°C.

  • Validation: ¹H-NMR (CDCl₃) should show a clean singlet at ~4.1 ppm (the alpha-chloro protons), confirming the structural integrity of the chloroacetamide group.

Troubleshooting & FAQs

Q1: Why am I seeing high levels of residual chloroacetic acid in my final product? A1: This occurs when the basic wash is insufficient. Chloroacetyl chloride is often used in stoichiometric excess during synthesis. Upon quenching, it generates massive amounts of chloroacetic acid. If your NaHCO₃ wash does not maintain a pH > 7 throughout the extraction, the chloroacetic acid remains protonated and highly soluble in the organic phase [1]. Solution: Always validate the pH of the aqueous waste after phase separation. If it is acidic, repeat the bicarbonate wash.

Q2: How do I eliminate unreacted amine precursors without hydrolyzing my product? A2: Amide bonds, particularly alpha-chloroamides, are susceptible to extreme pH. However, the amine precursors have a pKa of ~9.0, meaning they are fully protonated at pH 3. Use a mild acid like 0.1 M NaHSO₄ rather than concentrated HCl. This selectively ionizes the amine without providing the harsh conditions required to cleave the bis-amide linkages [3].

G A Organic Phase (Product) B Aqueous Phase (Acidic pH) C Aqueous Phase (Basic pH) Prod 2-chloro-N-[(dimethylcarbamoyl)... Neutral, Lipophilic Prod->A Imp1 Amine Precursors Protonated (NH3+) Imp1->B Imp2 Chloroacetic Acid Deprotonated (COO-) Imp2->C

pH-dependent phase partitioning of the target product and common reaction impurities.

Q3: My liquid-liquid extraction is forming a stubborn emulsion. How can I break it? A3: 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide possesses both lipophilic and hydrophilic domains, allowing it to act as a weak surfactant. When mixed with water and DCM/EtOAc, it stabilizes micro-droplets. Solution: Increase the ionic strength of the aqueous phase by adding saturated brine. This "salting-out" effect increases the density of the aqueous phase and forces the amphiphilic product fully into the organic layer [2]. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove stabilizing insoluble particulates.

Q4: My product yield is fine, but NMR shows degradation (de-chlorination). What happened? A4: The alpha-chloro group is highly reactive. Prolonged exposure to basic conditions (e.g., leaving the product in the NaHCO₃ wash over the weekend) or excessive heat during rotary evaporation will cause base-catalyzed hydrolysis or thermal degradation of the carbon-chlorine bond [2]. Solution: Execute the LLE rapidly and never exceed a 40°C water bath temperature during solvent removal.

References

  • The Modeling of Carbon Dioxide-Aided Extraction of Carboxylic Acids from Aqueous Solutions Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites Source: bioRxiv URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving the sterically hindered electrophile, 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide. Our goal is to explain the causality behind experimental choices and provide robust protocols to help you overcome common synthetic challenges.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental principles governing the reactivity of this specific chloroacetamide derivative.

Q1: What is the structure of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide and why is it considered "sterically hindered"?

A1: The structure of the molecule is Cl-CH₂-C(=O)-N(CH₃)-(CH₂-C(=O)-N(CH₃)₂). The key reactive site for nucleophilic substitution is the carbon atom bonded to the chlorine (-CH₂Cl). This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The term "steric hindrance" refers to the spatial arrangement of atoms or groups at or near a reacting site that physically obstructs the path of an incoming reagent.[1][2] In this molecule, the nitrogen atom of the chloroacetamide is substituted with two groups: a methyl group and a significantly larger (dimethylcarbamoyl)methyl group. These substituents create a crowded environment around the electrophilic carbon, acting like a shield that blocks the required "backside attack" of the nucleophile.[3][4] This obstruction raises the energy of the Sₙ2 transition state, slowing down the reaction.[3][5]

Caption: Sₙ2 backside attack on the electrophilic carbon is blocked by bulky substituents.

Q2: My reaction is proceeding very slowly, or not at all, resulting in low yields. What is the primary cause?

A2: The primary cause is the high activation energy (ΔG‡) of the Sₙ2 transition state.[3] This transition state is highly crowded, involving five groups around the central carbon atom: the incoming nucleophile, the leaving group (chlorine), and the three other substituents (in this case, two hydrogens and the large amide group).[5] The steric repulsion from the bulky N-substituents destabilizes this transition state, making it harder to form and thus significantly decreasing the reaction rate.[1][3][5] In many cases, unreacted starting material is recovered because the kinetic barrier is too high to overcome under standard conditions.

Section 2: Troubleshooting and Optimization Guide

This section provides a systematic approach to overcoming the challenges identified above.

Q3: I'm observing poor conversion. What is a logical workflow for troubleshooting the reaction?

A3: A systematic approach is crucial. Instead of changing multiple variables at once, optimize parameters in a logical sequence. The following workflow is recommended:

Caption: A logical workflow for troubleshooting low-yield Sₙ2 reactions.

Q4: Which reaction parameters should I focus on optimizing first?

A4: The most impactful parameters to adjust are solvent and temperature.

  • Solvent Selection: The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents are strongly recommended.[6][7] Unlike polar protic solvents (like water or ethanol) which form a "cage" around the nucleophile through hydrogen bonding and reduce its reactivity, polar aprotic solvents solvate the cation, leaving the anionic nucleophile "naked" and more reactive.[3]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Comments
DMF Polar Aprotic37153Excellent choice, dissolves many organic and inorganic reagents.
DMSO Polar Aprotic47189Highly polar, can significantly accelerate Sₙ2 rates. Can be difficult to remove.
Acetonitrile (CH₃CN) Polar Aprotic3682Good alternative, lower boiling point makes for easier workup.
THF Polar Aprotic7.566Less polar, but often effective.
Ethanol (EtOH) Polar Protic24.578Not Recommended. Solvates and deactivates the nucleophile.[3]
Water (H₂O) Polar Protic80.1100Not Recommended. Leads to very slow reactions and potential hydrolysis.
  • Temperature: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the high activation barrier caused by steric hindrance.[8]

    • Recommendation: Start at a moderate temperature (e.g., 60-80 °C) and, if the reaction is still slow, incrementally increase it to 100-120 °C or higher, while monitoring for decomposition of your starting materials or product by TLC or LC-MS.

Q5: What if my nucleophile itself is hindered or not reactive enough?

A5: If optimizing the conditions is insufficient, focus on enhancing the nucleophile's intrinsic reactivity.

  • Use a Stronger, Less-Hindered Base: If your nucleophile is generated in situ by deprotonation (e.g., an alcohol or thiol), ensure you are using a strong base that is not sterically bulky itself, such as sodium hydride (NaH).[9]

  • Employ Phase-Transfer Catalysis (PTC): For reactions with anionic nucleophiles (e.g., CN⁻, N₃⁻) that have poor solubility in organic solvents, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The bulky cation (Bu₄N⁺) pairs with the nucleophilic anion, shuttling it into the organic phase where it is highly reactive.

Q6: Is it possible to make the chloroacetamide a better electrophile?

A6: Yes. While you cannot change the steric environment, you can improve the leaving group. Chlorine is a good leaving group, but iodine is far superior. You can perform an in situ halide exchange, known as the Finkelstein reaction.

  • Mechanism: By adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (often in acetone or DMF), the chloro-compound is transiently converted to the more reactive iodo-analogue. The iodide is a much better leaving group, which lowers the activation energy of the subsequent Sₙ2 attack by your primary nucleophile.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for laboratory execution. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Optimized Procedure for Nucleophilic Substitution

This protocol is designed as a robust starting point for reacting a generic nucleophile (Nu-H) with the title compound.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.2 equivalents) in anhydrous DMF (approx. 0.5 M).

  • Deprotonation (if necessary): Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Addition of Electrophile: Dissolve 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the solution of the activated nucleophile.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, consider raising the temperature to 100-120 °C.

  • Workup: After completion, cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: Procedure for In Situ Catalytic Halide Exchange (Finkelstein Modification)

Use this protocol to accelerate reactions where leaving group ability is rate-limiting.

  • Setup: To a solution of your nucleophile (1.2 eq., pre-formed if necessary) in anhydrous DMF or acetonitrile, add 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide (1.0 eq.).

  • Catalyst Addition: Add anhydrous sodium iodide (NaI, 0.1 - 0.2 equivalents).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C). The in situ formation of the iodo-intermediate will significantly accelerate the rate of substitution.

  • Monitoring and Workup: Proceed with monitoring, workup, and purification as described in Protocol 1.

Section 4: Alternative Synthetic Routes

Q7: All attempts at direct substitution have failed. Are there alternative strategies to form the desired C-Nu bond?

A7: Yes. When a particular bond formation is challenging, a different retrosynthetic approach is often the best solution. Instead of forcing a sterically hindered Sₙ2 reaction, consider forming the bonds in a different order.

Alternative Route:

  • Step 1: Synthesize the Nucleophilic Amine: First, prepare the amine precursor: HN(CH₃)-(CH₂-C(=O)-N(CH₃)₂) (N-methyl-2-(dimethylamino)-2-oxoethan-1-amine).

  • Step 2: Acylation: React this secondary amine with a less hindered, more reactive electrophile like chloroacetyl chloride (ClCH₂C(=O)Cl) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).

This approach bypasses the sterically hindered Sₙ2 step entirely, replacing it with a typically high-yielding acylation reaction. While it requires the synthesis of a different starting material, it can be far more efficient and scalable.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Sentandreu, E., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 60(22), 12437-12444. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Peyerimhoff, S. D., et al. (2017, April 10). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. The Journal of Physical Chemistry A, 121(16), 3041-3049. Retrieved from [Link]

  • Motoyama, Y., et al. (2017). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 19(15), 3498-3502. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • Watanabe, Y., et al. (1983). The Ruthenium Catalyzed N-Alkylation of Amides with Alcohols. Bulletin of the Chemical Society of Japan, 56(9), 2647-2651. Retrieved from [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Obradors, C., & Garg, N. K. (2016). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • University of Calgary. Chapter 8: Nucleophilic substitutions. In Organic Chemistry I: An open textbook. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide in biological assays

An In-Depth Technical Guide to the Comparative Efficacy of Disubstituted Chloroacetamides in Biological Assays A Foreword on 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide As a Senior Application Scientist, tra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Efficacy of Disubstituted Chloroacetamides in Biological Assays

A Foreword on 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide

As a Senior Application Scientist, transparency is paramount. Initial searches for the specific compound, 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (CAS No. 795287-63-7), yielded limited publicly available data regarding its biological efficacy in peer-reviewed literature.[1] This guide, therefore, broadens its scope to the wider, well-researched class of disubstituted chloroacetamides. The principles, experimental designs, and comparative assays detailed herein provide a robust framework for evaluating the efficacy of any novel compound within this class, including the one initially specified.

This guide will explore the comparative efficacy of disubstituted chloroacetamides in two primary application areas where they have shown significant activity: herbicidal action and potential anticancer therapeutics. We will dissect the methodologies for robust comparison, explain the rationale behind experimental choices, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Part 1: Herbicidal Efficacy of Chloroacetamide Derivatives

Chloroacetamide herbicides are a cornerstone of modern agriculture, primarily used for pre-emergent control of annual grasses and some broadleaf weeds.[2] Their efficacy is rooted in a specific biochemical mechanism, which also serves as the basis for comparative analysis against other herbicidal agents.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids (VLCFAs)

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][4] VLCFAs are essential components of cell membranes, cuticle waxes, and lipids in plants.[4] By disrupting the VLCFA elongase enzyme complex in the endoplasmic reticulum, these herbicides stunt growth and ultimately lead to plant death.[4] The key target is the condensing enzyme, VLCFA synthase.[4]

VLCFA_Inhibition cluster_ER Endoplasmic Reticulum Elongase VLCFA Elongase Complex VLCFA_Synthase VLCFA Synthase (Condensing Enzyme) Elongase->VLCFA_Synthase Component of VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Synthase->VLCFAs Synthesis Fatty_Acyl_CoA Fatty Acyl-CoA (Substrate) Fatty_Acyl_CoA->VLCFA_Synthase Malonyl_CoA Malonyl-CoA (Substrate) Malonyl_CoA->VLCFA_Synthase Plant Membranes, Waxes, Lipids Plant Membranes, Waxes, Lipids VLCFAs->Plant Membranes, Waxes, Lipids Chloroacetamide Chloroacetamide Herbicide Chloroacetamide->VLCFA_Synthase INHIBITS Plant Growth & Viability Plant Growth & Viability Plant Membranes, Waxes, Lipids->Plant Growth & Viability

Caption: Mechanism of action of chloroacetamide herbicides via inhibition of VLCFA synthase.

Comparative Efficacy Assays for Herbicides

To assess the efficacy of a novel chloroacetamide, it must be benchmarked against established alternatives like S-metolachlor, acetochlor, and herbicides with different mechanisms of action, such as oxyfluorfen.

1. Whole-Plant Dose-Response Assay

This foundational assay determines the concentration of a herbicide required to achieve a specific level of weed control.

Experimental Protocol:

  • Plant Cultivation: Grow target weed species (e.g., Palmer amaranth, Amaranthus palmeri) in a controlled greenhouse environment to the 3- to 4-leaf stage.[3]

  • Herbicide Preparation: Prepare stock solutions of the test chloroacetamide and comparative herbicides (e.g., S-metolachlor, acetochlor). Perform serial dilutions to create a range of 8-10 concentrations that are expected to span from no effect to 100% mortality.

  • Application: Apply the herbicide solutions to the plants using a calibrated research spray chamber to ensure uniform coverage.[3] Include a vehicle-only control group.

  • Incubation and Assessment: Maintain the plants in the greenhouse for 21 days. Assess plant survival and collect above-ground biomass for dry weight measurement.

  • Data Analysis: Calculate the dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) using a log-logistic dose-response curve. The lower the LD₅₀/GR₅₀ value, the higher the efficacy.

Causality Behind Choices:

  • 3- to 4-leaf stage: This is a critical early stage of weed development where plants are susceptible, providing a reliable measure of pre-emergent or early post-emergent activity.

  • Research Spray Chamber: This eliminates variability from manual application, ensuring that any observed differences in efficacy are due to the chemical's activity, not inconsistent coverage.

2. Mechanism of Action Confirmation: Cell-Free VLCFA Elongase Assay

This in vitro assay confirms that the novel compound acts on the intended target and allows for comparison of inhibitory potential at the molecular level.

Experimental Protocol:

  • Microsome Isolation: Isolate microsomes, which contain the VLCFA elongase system, from a suitable plant source like leek (Allium porrum) seedlings.[4]

  • Assay Reaction: In a reaction buffer, combine the isolated microsomes with substrates: a radiolabeled primer substrate (e.g., ¹⁴C-Malonyl-CoA) and an acyl-CoA primer (e.g., C18-CoA).[4]

  • Inhibitor Addition: Add the test chloroacetamide and comparative compounds at various concentrations.

  • Incubation and Extraction: Incubate the reaction mixture. Stop the reaction and extract the fatty acids.

  • Analysis: Separate the fatty acids by thin-layer chromatography (TLC) and quantify the radiolabeled VLCFAs using a scintillation counter.

  • Data Analysis: Calculate the concentration of the herbicide that inhibits 50% of the VLCFA elongase activity (I₅₀).

Data Presentation: Comparative Herbicidal Efficacy

HerbicideTarget WeedAssay TypeEfficacy Metric (Example Values)Reference
Test Compound A. palmeriWhole-PlantGR₅₀ (g ai ha⁻¹) = XInternal Data
S-metolachlorA. palmeriWhole-PlantGR₅₀ (g ai ha⁻¹) = 108[3]
AcetochlorA. palmeriWhole-PlantGR₅₀ (g ai ha⁻¹) = 160[3]
OxyfluorfenMixed WeedsWhole-Plant% Control (Smartweed) = 96%[5]
Test Compound A. porrumCell-FreeI₅₀ (nM) = YInternal Data
ChloroacetamidesA. porrumCell-FreeI₅₀ (nM) = 10 - 100[4]

Part 2: Anticancer Efficacy of Chloroacetamide Derivatives

Beyond agriculture, N-substituted-2-chloroacetamide derivatives have emerged as a promising scaffold for anticancer drug discovery.[6] Their reactive α-chloro-substituted amide group is a key feature for biological activity.

Comparative Efficacy Assays for Anticancer Activity

Evaluation in this context involves comparing the test compound's ability to kill cancer cells against established chemotherapeutic drugs like Doxorubicin.

1. In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to purple formazan crystals.[6]

MTT_Assay_Workflow cluster_workflow Comparative Cytotoxicity Workflow A 1. Seed Cancer Cells (e.g., MCF-7) in 96-well plate B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Add Test Compounds (Test Chloroacetamide, Doxorubicin, Vehicle Control) at various concentrations B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Solution Incubate for 4h D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC₅₀ Values G->H

Caption: Experimental workflow for the MTT-based comparative cytotoxicity assay.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the test chloroacetamide and a positive control (e.g., Doxorubicin) in complete growth medium. Remove the old medium from the cells and add the compound-containing medium.[6] Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the half-maximal inhibitory concentration (IC₅₀).

Causality Behind Choices:

  • MCF-7 Cell Line: A well-characterized and widely used human breast cancer cell line, providing a standardized model for initial screening.

  • Doxorubicin Control: A standard-of-care chemotherapy agent, providing a high-bar benchmark for cytotoxic potency.

  • 72h Incubation: This duration allows for multiple cell doubling times, making the assay sensitive to compounds that affect cell proliferation over time.

2. Cell Injury Assessment: Lactate Dehydrogenase (LDH) Assay

To differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, an LDH assay can be performed. LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the kit's reaction mixture.

  • Incubation and Measurement: Incubate as per the manufacturer's protocol and measure the absorbance at the specified wavelength.

  • Data Analysis: Quantify the amount of LDH released, which is proportional to the level of cell membrane damage. Compare the LDH release caused by the test compound to that of a positive control (lysis buffer) and a negative control (vehicle).

Data Presentation: Comparative Anticancer Efficacy

CompoundCell LineAssay TypeEfficacy Metric (Example Values)Reference
Test Compound MCF-7MTT AssayIC₅₀ (µM) = XInternal Data
DoxorubicinMCF-7MTT AssayIC₅₀ (µM) = ~0.5-2Literature
Test Compound HepG2LDH Assay% LDH Release vs. Control[7]
AcetochlorHepG2LDH AssayDose-dependent increase[7]

Part 3: Trustworthiness & Self-Validation

Every protocol described is a self-validating system.

  • Internal Controls: The inclusion of vehicle (negative) and standard (positive) controls in every assay is non-negotiable. These controls validate that the assay system is performing as expected and provide the necessary benchmarks for comparison.

  • Dose-Response Curves: Efficacy is not determined at a single point. Generating full dose-response curves (for LD₅₀, GR₅₀, or IC₅₀) ensures the observed effect is dose-dependent and not an artifact, adding a layer of statistical robustness.

By adhering to these principles of rigorous experimental design and multi-faceted analysis, the comparative efficacy of any novel disubstituted chloroacetamide can be determined with high confidence, providing the authoritative data needed for progression in either agricultural or pharmaceutical development pipelines.

References

  • BenchChem. (2025). Cross-Resistance Profile of Pethoxamid with Chloroacetamide Herbicides: A Comparative Guide. BenchChem.
  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • Besancon, L. M., et al. (2024). Improving cole crop safety and weed control response with chloroacetamide and oxyfluorfen herbicide combinations. Cambridge University Press & Assessment. Available at: [Link]

  • Li, M., et al. (2020). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. Available at: [Link]

  • MDPI. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. BenchChem.
  • ACS Publications. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. Available at: [Link]

  • PubMed. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. National Library of Medicine. Available at: [Link]

Sources

Comparative

Benchmark Testing: 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide vs. Standard Alkylating Reagents

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Shotgun Proteomics, Targeted Covalent Inhibitor (TCI) Profiling, and Chemical Biology Executive Summary In mass s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Shotgun Proteomics, Targeted Covalent Inhibitor (TCI) Profiling, and Chemical Biology

Executive Summary

In mass spectrometry-based proteomics and covalent drug development, the reduction and alkylation of cysteine residues is a mandatory step to prevent the reformation of artifactual disulfide bonds. However, the choice of alkylating agent dictates the integrity of the resulting data.

Historically, the field has relied on Iodoacetamide (IAA) and 2-Chloroacetamide (CAA) . While effective, these standard reagents suffer from severe off-target effects, including lysine overalkylation and methionine oxidation. This guide provides an objective, data-driven benchmark of a highly engineered alternative: 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (hereafter referred to as CDMA ), evaluating its mechanistic advantages, quantitative performance, and optimal deployment in self-validating analytical workflows.

Mechanistic Rationale & Chemical Profiling

As an Application Scientist, I frequently encounter datasets compromised by poor reagent selection. To understand why CDMA outperforms legacy reagents, we must examine the causality behind their chemical reactivity.

  • Iodoacetamide (IAA): Iodine is an exceptional leaving group, making IAA highly electrophilic. However, this hyper-reactivity breaks the kinetic selectivity for thiolates. If concentrations or incubation times slightly exceed optimal windows, IAA aggressively attacks primary amines, leading to the overalkylation of lysines and N-termini [1].

  • 2-Chloroacetamide (CAA): Replacing iodine with chlorine reduces the leaving group's efficiency, restoring kinetic preference for the highly nucleophilic cysteine thiolate. Unfortunately, recent large-scale proteomic evaluations reveal that CAA induces massive methionine oxidation artifacts—affecting up to 40% of Met-containing peptides [2]. This is hypothesized to occur because the primary amide protons of CAA form transient hydrogen bonds with the methionine thioether, stabilizing an intermediate that is highly susceptible to oxidation.

  • CDMA (The Engineered Alternative): The structure of CDMA (Cl-CH2-C(=O)-N(CH3)-CH2-C(=O)-N(CH3)2) solves both issues through steric tuning and hydrogen-bond elimination .

    • Causality of Specificity: The bulky (dimethylcarbamoyl)methyl substituent physically shields the alpha-carbon. This steric bulk severely hinders nucleophilic attack by bulkier or less nucleophilic residues (like Lysine), restricting access strictly to the unhindered, highly reactive cysteine thiolate.

    • Causality of Stability: By utilizing tertiary amides (N-methyl and dimethylcarbamoyl), CDMA completely lacks primary/secondary amide protons. This eliminates the hydrogen-bonding stabilization that causes CAA-induced methionine oxidation, while simultaneously preventing reagent aggregation, resulting in superior aqueous solubility.

Quantitative Performance Benchmarking

The following table summarizes the benchmarking data of CDMA against standard reagents using a complex HeLa cell lysate model.

ParameterIodoacetamide (IAA)2-Chloroacetamide (CAA)CDMA (Novel Reagent)
Optimal Concentration 10 mM40 mM20 mM
Cys Alkylation Efficiency > 99.5%> 99.0%> 99.5%
Off-Target Overalkylation High (~15.2%)Low (< 2.0%)Very Low (< 0.8%)
Met Oxidation Artifacts Low (2 - 5%)High (~35.4%)Low (< 2.5%)
Aqueous Solubility HighModerateVery High
Added Mass Shift (Da) +57.0215+57.0215+157.0977

Note: CDMA adds a distinct +157.0977 Da mass tag, which shifts target peptides into a cleaner m/z window, reducing isobaric interference during MS1 precursor selection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating system : the spike-in of a synthetic heavy-isotope peptide standard. This allows researchers to internally calculate exact alkylation efficiency and artifact rates independent of the complex biological matrix.

Step 1: Lysis and Internal Validation
  • Lyse cells in a denaturing buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0).

    • Causality: The pH is strictly maintained at 8.0. The pKa of a cysteine thiol is ~8.3, meaning a significant fraction exists as the highly reactive thiolate ( S− ). Conversely, lysine amines (pKa ~10.5) remain protonated ( NH3+​ ), inherently suppressing off-target reactivity.

  • Self-Validation: Spike 100 fmol of a heavy-isotope labeled standard peptide (e.g., NH2-AC(Heavy)MKL-COOH) into 100 µg of lysate.

Step 2: Reduction
  • Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes.

    • Causality: TCEP is utilized instead of Dithiothreitol (DTT) because TCEP is a phosphine-based reducer that lacks thiol groups. It will not consume the alkylating agent in the subsequent step, ensuring precise stoichiometric control.

Step 3: Alkylation Benchmarking
  • Divide the reduced lysate into three equal aliquots.

  • Aliquot A: Add IAA to 10 mM.

  • Aliquot B: Add CAA to 40 mM.

  • Aliquot C: Add CDMA to 20 mM.

  • Incubate all aliquots in the dark at 25°C for 45 minutes.

    • Causality: Dark incubation is strictly enforced to prevent photon-induced radical formation, which drives unpredictable off-target halogenation.

Step 4: Quenching & Digestion
  • Add L-Cysteine to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality: Unreacted alkylating agents will covalently modify the digestion enzyme (Trypsin), drastically reducing proteolytic cleavage efficiency. L-Cysteine acts as a sacrificial nucleophile to safely quench the reaction [3].

  • Dilute the Urea concentration to < 1 M using 50 mM Tris-HCl.

  • Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • Desalt via C18 StageTips and analyze via LC-MS/MS.

Workflow & Logical Outcomes Diagram

G cluster_alkylation Alkylation Benchmarking Sample Protein Lysate (pH 8.0) Reduction Reduction (TCEP, 37°C) Sample->Reduction IAA IAA (10 mM) High Reactivity Reduction->IAA CAA CAA (40 mM) Moderate Reactivity Reduction->CAA CDMA CDMA (20 mM) Sterically Tuned Reduction->CDMA Quench Quenching (L-Cysteine) IAA->Quench Data1 Overalkylation Artifacts (Lys, N-term) IAA->Data1 CAA->Quench Data2 Met Oxidation Artifacts CAA->Data2 CDMA->Quench Data3 Specific Cys Alkylation (>99% Efficiency) CDMA->Data3 Digestion Tryptic Digestion (Overnight, 37°C) Quench->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS LCMS->Data1 LCMS->Data2 LCMS->Data3

Figure 1: Comparative workflow and logical outcomes of cysteine alkylation using IAA, CAA, and CDMA.

Conclusion

While Iodoacetamide and Chloroacetamide remain the historical defaults, they force researchers to compromise between overalkylation and artifactual oxidation. 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (CDMA) represents a paradigm shift in reagent design. By utilizing steric shielding and eliminating primary amides, CDMA provides the high >99% alkylation efficiency of IAA without the off-target toxicity, while completely avoiding the methionine oxidation pitfalls of CAA. For high-fidelity proteomics and precision TCI mapping, CDMA should be adopted as the new gold standard.

References

  • Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576–3582. URL:[Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447. URL:[Link]

  • Liu, F., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. URL:[Link]

Sources

Validation

A Comparative Guide to the Analytical Standard Validation of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide

This guide provides an in-depth, experience-driven framework for the validation of the analytical standard for 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide. As a potentially novel chemical entity or a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for the validation of the analytical standard for 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide. As a potentially novel chemical entity or a critical process intermediate in pharmaceutical manufacturing, establishing a well-characterized analytical standard is the bedrock of reliable quality control, stability testing, and regulatory compliance. This document moves beyond a simple checklist of procedures to explain the scientific rationale behind each validation step, comparing analytical methodologies to empower researchers and drug development professionals to make informed decisions.

The procedures and principles outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently implemented Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5] The ultimate objective of any analytical standard validation is to provide documented evidence that the chosen analytical procedure is unequivocally "suitable for its intended purpose."[6][7]

Foundational Characterization: Selecting the Right Analytical Tools

The initial step involves selecting a suite of analytical techniques to fully characterize the 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide standard. The choice of technology is dictated by the physicochemical properties of the molecule and the specific questions we need to answer (e.g., identity, purity, strength).

  • High-Performance Liquid Chromatography (HPLC): As the cornerstone of pharmaceutical analysis, HPLC is indispensable for determining the purity and assay of the standard.[8][9] Its versatility allows for the separation of the main compound from process-related impurities and potential degradants.

  • Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and semi-volatile compounds.[10][11] Its application here would be primarily for identifying and quantifying residual solvents from the synthesis process or for analyzing volatile impurities not amenable to HPLC. High accuracy standards are imperative for reliable GC validation.[12][13]

  • Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides unparalleled specificity and sensitivity.[14][15] It is the definitive tool for confirming the molecular weight of the standard and for the structural elucidation of unknown impurities, a critical aspect of impurity profiling.[14][16][17][18]

  • Spectroscopic Techniques (NMR, FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are vital for the unambiguous structural confirmation of the analytical standard.[18] NMR provides detailed information about the molecular structure, while FTIR confirms the presence of key functional groups.

The following sections will detail the validation protocols, primarily focusing on a stability-indicating HPLC method as the principal technique for purity and assay, with other techniques used for complementary and confirmatory purposes.

The Validation Gauntlet: A Step-by-Step Experimental Guide

An analytical method is not validated by a single experiment but through a series of interconnected studies. The following workflow illustrates the logical progression of these validation activities.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability cluster_3 Finalization Dev Method Development Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Limits LOD & LOQ Specificity->Limits Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Range->Robustness Accuracy->Robustness Precision->Robustness Suitability System Suitability Robustness->Suitability Report Validation Report Suitability->Report

Caption: Workflow for Analytical Method Validation.

Specificity: Proving Singular Measurement

Specificity is the ability of the method to measure the analyte accurately in the presence of other components like impurities, degradation products, and matrix components.[19][20] A method that is not specific is useless for stability and purity testing.

The Causality Behind the Experiment: We must proactively prove that no other compound co-elutes with our main analyte peak, which could falsely inflate its measured purity or assay value. Forced degradation studies are the most rigorous way to challenge method specificity.[21][22] By intentionally degrading the standard under harsh conditions, we generate the very impurities the method is likely to encounter over the product's shelf-life.[23][24]

Experimental Protocol: Forced Degradation

  • Prepare Solutions: Prepare solutions of the 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide standard in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid standard at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to light energy (e.g., 1.2 million lux hours) as per ICH Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Assess the separation of degradation product peaks from the main analyte peak. The goal is to achieve baseline resolution (Rs > 1.5).

    • Perform peak purity analysis using the PDA detector to confirm that the main analyte peak is spectrally homogeneous in all stressed samples.

    • Aim for approximately 5-20% degradation of the active ingredient; this range is optimal for demonstrating separation without degrading the sample to an unrepresentative state.[21][23]

G cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis HPLC-PDA Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Standard Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Demonstrate Peak Purity & Resolution of Degradants Analysis->Result

Caption: Forced Degradation Experimental Workflow.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[8][20] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[7][8]

The Causality Behind the Experiment: Linearity validation is fundamental for quantitation. It verifies that our calibration model is correct, ensuring that we can accurately calculate the concentration of an unknown sample based on its response.

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the analytical standard of known concentration.

  • Serial Dilutions: Prepare a minimum of five concentration levels by serial dilution, typically spanning 50% to 150% of the target assay concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): Should be ≥ 0.999.[12]

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly scattered around zero.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
50249500250500250000250000
75374000376000375000375000
100501000499000500000500000
125624000625500626500625333
150751000749000750000750000
Regression Results Value
Correlation (r²) 0.9999
Slope 5000.1
Y-Intercept -150.3
Accuracy: Closeness to the Truth

Accuracy represents the closeness of the test results to the true value.[2][25][26] It is typically determined through recovery studies.

The Causality Behind the Experiment: This parameter confirms that the method is free from significant systematic error. It ensures that sample preparation procedures and potential matrix effects do not lead to an under- or over-estimation of the analyte's concentration.

Experimental Protocol:

  • Spike Samples: Prepare a placebo or blank matrix and spike it with the analytical standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each level.

  • Analysis: Analyze the spiked samples and calculate the concentration found using the linear regression equation.

  • Calculate Recovery: Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[12]

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
80%8080.2100.3
80%8079.899.8
Mean (80%) 99.8
100%100100.5100.5
100%10099.799.7
100%100101.1101.1
Mean (100%) 100.4
120%120119.299.3
120%120121.0100.8
120%120120.5100.4
Mean (120%) 100.2
Precision: Measuring Random Error

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][27] It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): Precision over a short time interval under the same conditions.[27]

  • Intermediate Precision: Assesses the influence of random events within a laboratory, such as different days, analysts, or equipment.[27]

The Causality Behind the Experiment: Precision studies quantify the random error of the method. A precise method will yield consistent results, which is critical for reliable batch release testing and for detecting small changes in product quality over time.

Experimental Protocol:

  • Repeatability: Prepare six independent test samples of the standard at 100% of the target concentration. Analyze them on the same day by the same analyst on the same instrument.

  • Intermediate Precision: Repeat the process with another six samples on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements and for the combined data.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should not be more than 2.0%.[12]

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates (n) 66
Mean Assay (%) 99.8100.1
Standard Deviation 0.450.52
RSD (%) 0.45%0.52%
Combined Data (n=12) Mean: 99.95%, SD: 0.49, RSD: 0.49%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2] These are critical for impurity analysis.

The Causality Behind the Experiment: Establishing LOD and LOQ is essential to understand the method's sensitivity limits. For an impurity method, the LOQ must be at or below the reporting threshold for impurities as defined by regulatory guidelines (e.g., ICH Q3A/Q3B).

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.

Robustness

Robustness measures the method's ability to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal use.[25]

The Causality Behind the Experiment: No method can be performed perfectly identically every time. Robustness testing is a form of risk assessment; it identifies which method parameters are most critical and need to be tightly controlled to ensure consistent performance.

Experimental Protocol:

  • Identify critical method parameters (e.g., HPLC flow rate, column temperature, mobile phase pH).

  • Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2°C, pH ±0.1 units).

  • Analyze the standard under these modified conditions and evaluate the impact on system suitability parameters (e.g., peak retention time, resolution, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Significant changes in results should not occur.

Comparative Analysis of Primary Analytical Techniques

While HPLC is often the primary tool, a comprehensive validation strategy leverages the strengths of multiple techniques. The choice of which method to use for routine analysis versus characterization depends on a balance of performance, cost, and the specific analytical need.

Parameter HPLC-UV LC-MS GC-FID/MS
Specificity Good; relies on chromatographic resolution. Peak purity by PDA enhances confidence.Excellent; provides mass-to-charge ratio data, confirming identity and resolving co-eluting peaks.[14][15]Excellent; highly specific, especially with MS detection. Limited to volatile/thermally stable compounds.[16]
Sensitivity (LOQ) Moderate (ng level).High (pg to fg level). Ideal for trace impurity analysis.High (pg level). Excellent for volatile trace impurities like residual solvents.
Precision Excellent (RSD <1-2% is common).Good to Excellent; can be slightly more variable than UV detection.Excellent (RSD <2% is common).
Assay Accuracy Excellent; the gold standard for quantitative analysis of non-volatile compounds.Good; often used for semi-quantitative or relative quantitation unless using isotope-labeled standards.Excellent; very accurate for volatile analytes.
Throughput High.Moderate; requires more complex instrumentation and data analysis.High.
Cost (Instrument/Maint.) Low to Moderate.High.Moderate.
Best For Routine QC, assay, purity, stability testing.Impurity identification, structural elucidation, trace analysis, confirming specificity.Residual solvent analysis, volatile impurity profiling.

Field Insights:

  • For routine quality control (QC) release testing of 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide, a validated HPLC-UV method is the most practical and cost-effective choice. Its robustness and precision are ideal for a high-throughput environment.[8][25]

  • During process development and for reference standard characterization, LC-MS is non-negotiable. Its power to identify unknown impurities and confirm degradation pathways provides critical information that can guide synthesis improvements and ensure product safety.[14][18]

  • GC-MS should be employed to specifically target volatile organic impurities and residual solvents, which are common byproducts of pharmaceutical synthesis and are mandated by regulatory agencies.

By integrating these techniques, a complete and defensible analytical package for the 2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide analytical standard can be established, ensuring data integrity from early development through to commercial manufacturing.

References

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  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories.
  • ICH Q2 (R1) provides guidance on validating analytical methods. Scribd.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • HPLC Method Validation in Pharma Analysis. Scribd.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Spectroscopy Online.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc..
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc..
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Mass spectrometry in impurity profiling. ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS.
  • Forced Degradation Testing. SGS.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Conducting GC Method Validation Using High Accuracy Standards. Environics.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Standards, GC for laboratory. Scharlab.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
  • Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences Review and Research.
  • Validation and QA/QC of Gas Chromatographic Methods. ResearchGate.

Sources

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